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  • Product: Methyl butylcarbamate
  • CAS: 2594-21-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl N-Butylcarbamate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini AI], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the core physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of methyl N-butylcarbamate (CAS No. 2594-21-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental determination, theoretical underpinnings, and practical implications of these properties. From fundamental constants to spectroscopic signatures and chemical reactivity, this guide serves as an essential reference for the informed use and manipulation of this carbamate ester.

Introduction: The Significance of Methyl N-Butylcarbamate

Methyl N-butylcarbamate, a member of the carbamate ester family, possesses a molecular structure that lends itself to a variety of applications, including as a synthetic intermediate in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization in research and development. This guide aims to provide a detailed and practical exploration of these properties, moving beyond a simple tabulation of data to explain the causality behind experimental choices and the interpretation of results.

Core Physicochemical Properties

A precise understanding of the fundamental physical constants of a compound is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments and are crucial for process design, formulation development, and safety assessments.

Molecular and Physical Characteristics

The foundational properties of methyl N-butylcarbamate are summarized in the table below. It is important to note that some discrepancies exist in the literature regarding its physical state and melting point. While often described as a liquid at room temperature, some sources suggest it may be a low-melting solid. This ambiguity underscores the importance of empirical verification.

PropertyValueSource(s)
CAS Number 2594-21-0[1]
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
Boiling Point 192.3 °C at 760 mmHg[2]
Melting Point Not definitively reported; potentially a low-melting solid[1]
Density 0.937 g/cm³[2]
Flash Point 70.1 °C[2]
Solubility Profile

The solubility of methyl N-butylcarbamate is a critical parameter for its use in synthesis and formulation. Carbamates, in general, exhibit a range of solubilities depending on their structure.

Experimental Protocol: Determination of Solubility

This protocol outlines a standard method for determining the solubility of methyl N-butylcarbamate in various solvents.

Materials:

  • Methyl N-butylcarbamate

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)

  • Vials with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Spectrophotometer or HPLC system for quantification (optional, for precise measurements)

Procedure:

  • Saturated Solution Preparation: To a series of vials, add a known volume (e.g., 1 mL) of each solvent.

  • Add small, accurately weighed increments of methyl N-butylcarbamate to each vial.

  • After each addition, cap the vial and stir vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Continue adding the solute until a small amount of undissolved solid remains, indicating a saturated solution.

  • Qualitative Assessment: Observe the vials to qualitatively categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble.

  • Quantitative Analysis (Optional): Carefully filter the saturated solution to remove any undissolved solid.

  • Dilute a known aliquot of the filtrate with a suitable solvent and analyze its concentration using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the solubility in terms of g/L or mol/L.

Expected Solubility: Based on the structure of methyl N-butylcarbamate, it is anticipated to be soluble in a wide range of organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and chlorinated solvents (dichloromethane) due to its alkyl chain and polar carbamate group.[3] Its solubility in water is expected to be moderate.[3]

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, offering invaluable information about its structure and purity.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

Procedure:

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small drop of liquid methyl N-butylcarbamate or a thin layer of the solid onto the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after analysis.

Interpretation of the IR Spectrum:

The IR spectrum of methyl N-butylcarbamate is expected to exhibit several characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 (broad)N-H stretchAmine (secondary carbamate)
~2960, ~2870C-H stretchAlkyl (butyl and methyl groups)
~1700C=O stretchCarbonyl (carbamate)
~1530N-H bendAmine (secondary carbamate)
~1250C-O stretchEster (carbamate)
~1050C-N stretchCarbamate

Diagram: Experimental Workflow for IR Spectroscopy

IR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Methyl N-Butylcarbamate Sample Background_Scan->Apply_Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Analyze_Spectrum Analyze Spectrum for Characteristic Peaks Sample_Scan->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: Workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

Procedure:

  • Dissolve a small amount of methyl N-butylcarbamate (5-10 mg) in approximately 0.6 mL of a deuterated solvent in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum (proton-decoupled).

Interpretation of NMR Spectra:

¹H NMR Spectrum (Predicted):

  • ~0.9 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the butyl chain.

  • ~1.3 ppm (sextet, 2H): Methylene group (-CH₂-) adjacent to the terminal methyl group.

  • ~1.5 ppm (quintet, 2H): Methylene group (-CH₂-) adjacent to the nitrogen.

  • ~3.2 ppm (quartet, 2H): Methylene group (-CH₂-) attached to the nitrogen.

  • ~3.7 ppm (singlet, 3H): Methyl group (-OCH₃) of the ester.

  • ~5.0 ppm (broad singlet, 1H): N-H proton of the carbamate.

¹³C NMR Spectrum (Predicted):

  • ~13 ppm: Terminal methyl carbon (-CH₃) of the butyl chain.

  • ~20 ppm: Methylene carbon (-CH₂-) adjacent to the terminal methyl group.

  • ~32 ppm: Methylene carbon (-CH₂-) adjacent to the nitrogen.

  • ~41 ppm: Methylene carbon (-CH₂-) attached to the nitrogen.

  • ~52 ppm: Methyl carbon (-OCH₃) of the ester.

  • ~157 ppm: Carbonyl carbon (C=O) of the carbamate.

Diagram: Logical Relationship of NMR Signals to Structure

NMR_Structure cluster_H ¹H NMR cluster_C ¹³C NMR structure CH₃-CH₂-CH₂-CH₂-NH-C(=O)O-CH₃ Methyl N-butylcarbamate h1 ~0.9 ppm (t, 3H) structure:f0->h1 a h2 ~1.3 ppm (sext, 2H) structure:f0->h2 b h3 ~1.5 ppm (quin, 2H) structure:f0->h3 c h4 ~3.2 ppm (q, 2H) structure:f0->h4 d h5 ~5.0 ppm (br s, 1H) structure:f0->h5 e h6 ~3.7 ppm (s, 3H) structure:f0->h6 f c1 ~13 ppm structure:f0->c1 a' c2 ~20 ppm structure:f0->c2 b' c3 ~32 ppm structure:f0->c3 c' c4 ~41 ppm structure:f0->c4 d' c5 ~157 ppm structure:f0->c5 e' c6 ~52 ppm structure:f0->c6 f'

Caption: Predicted ¹H and ¹³C NMR chemical shifts correlated to the structure of methyl N-butylcarbamate.

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

Apparatus:

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS.

Procedure:

  • Prepare a dilute solution of methyl N-butylcarbamate in a volatile solvent (e.g., dichloromethane or methanol).

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum using electron ionization.

Interpretation of the Mass Spectrum:

The EI-mass spectrum of methyl N-butylcarbamate is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺): m/z = 131.

  • Key Fragmentations:

    • Loss of methoxy radical (-OCH₃): [M - 31]⁺ at m/z 100.

    • Loss of butoxy radical (-OC₄H₉): Not a likely primary fragmentation.

    • McLafferty-type rearrangement: This is a possibility, leading to the loss of an alkene.

    • Cleavage of the N-butyl bond: This can lead to various fragments. A prominent peak may be observed at m/z 58 corresponding to [CH₃OC(O)NH]⁺ or m/z 74 corresponding to [CH₃OC(O)NH₂]⁺.

Chemical Reactivity and Stability

The carbamate functional group imparts specific reactivity patterns to the molecule. Understanding these is crucial for predicting its behavior in chemical reactions and for assessing its stability under various conditions.

Hydrolysis

Carbamates are susceptible to hydrolysis, particularly under basic conditions.[4][5] The hydrolysis of methyl N-butylcarbamate would yield methanol, n-butylamine, and carbon dioxide.

Mechanism of Base-Catalyzed Hydrolysis: The generally accepted mechanism for the base-catalyzed hydrolysis of primary and secondary N-alkyl carbamates is the E1cB (Elimination Unimolecular conjugate Base) mechanism.[4]

  • Deprotonation: A hydroxide ion removes the proton from the nitrogen atom, forming a carbamate anion.

  • Elimination: The carbamate anion is unstable and eliminates an alkoxide ion (methoxide in this case) to form an isocyanate intermediate (n-butyl isocyanate).

  • Hydrolysis of Isocyanate: The isocyanate rapidly reacts with water to form a carbamic acid, which is unstable and decarboxylates to yield the primary amine (n-butylamine) and carbon dioxide.

Diagram: Base-Catalyzed Hydrolysis of Methyl N-Butylcarbamate

Hydrolysis Carbamate Methyl N-butylcarbamate Anion Carbamate Anion Carbamate->Anion + OH⁻ - H₂O Isocyanate n-Butyl Isocyanate Anion->Isocyanate - CH₃O⁻ Methanol Methanol Anion->Methanol + H⁺ Carbamic_Acid n-Butylcarbamic Acid Isocyanate->Carbamic_Acid + H₂O Amine n-Butylamine + CO₂ Carbamic_Acid->Amine - CO₂

Caption: Simplified reaction pathway for the base-catalyzed hydrolysis of methyl N-butylcarbamate.

Thermal Decomposition

Carbamates can undergo thermal decomposition. The stability and decomposition products depend on the structure of the carbamate.[6] For N-monosubstituted carbamates, a common decomposition pathway is the retro-addition reaction to form an isocyanate and an alcohol.[6][7] In the case of methyl N-butylcarbamate, heating could lead to the formation of n-butyl isocyanate and methanol.

Synthesis

Methyl N-butylcarbamate can be synthesized through several routes. A common and straightforward method involves the reaction of n-butylamine with methyl chloroformate.

Experimental Protocol: Synthesis of Methyl N-Butylcarbamate

Materials:

  • n-Butylamine

  • Methyl chloroformate

  • A suitable base (e.g., triethylamine or aqueous sodium hydroxide)

  • An inert solvent (e.g., dichloromethane or diethyl ether)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (1.0 equivalent) and the base (1.1 equivalents) in the chosen solvent.

  • Cool the mixture in an ice bath.

  • Slowly add methyl chloroformate (1.0 equivalent), dissolved in the same solvent, to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by distillation under reduced pressure or by column chromatography if necessary.

Causality of Experimental Choices:

  • Low Temperature: The reaction is exothermic, and low temperatures are maintained to control the reaction rate and prevent side reactions.

  • Base: A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Inert Solvent: An inert solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling methyl N-butylcarbamate. Carbamates as a class can have varying degrees of toxicity.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and closed-toe shoes.

Handling:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of accidental contact, wash the affected area immediately with plenty of water.

  • For spills, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of methyl N-butylcarbamate. By integrating experimental protocols, theoretical explanations, and practical considerations, this document serves as a valuable resource for scientists and researchers. The information presented herein should facilitate the safe and effective use of this compound in various research and development applications, while also highlighting the importance of empirical verification of key physical constants.

References

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2545.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental organic chemistry. John Wiley & Sons.
  • Dittert, L. W., & Higuchi, T. (1963). Rates of hydrolysis of carbamate and carbonate esters in alkaline solution. Journal of Pharmaceutical Sciences, 52(9), 852-857.
  • Alfa Aesar. (n.d.). Methyl N-butylcarbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-BUTYL CARBAMATE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • Thorn, G. D., & Ludwig, R. A. (1962). The dithiocarbamates and related compounds. Elsevier Publishing Company.
  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

  • Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). Methyl N-butylcarbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Methyl Butylcarbamate at High Temperatures

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl butylcarbamate, a molecule of interest in various chemical and pharmaceutical contexts, possesses a thermally labile carbamate linkage that...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl butylcarbamate, a molecule of interest in various chemical and pharmaceutical contexts, possesses a thermally labile carbamate linkage that dictates its stability at elevated temperatures. Understanding the thermodynamics and kinetics of its decomposition is critical for applications involving thermal stress, such as in drug formulation, synthesis, and materials science. This guide provides a comprehensive analysis of the thermal behavior of methyl butylcarbamate, grounded in the established principles of carbamate chemistry. It delineates the primary decomposition pathways, details experimental methodologies for assessing thermal stability, presents relevant quantitative data from analogous compounds, and discusses the practical implications for research and development.

Introduction: The Significance of Thermal Stability

Methyl butylcarbamate (MBC) belongs to the carbamate family, a class of organic compounds characterized by the –NH(CO)O– functional group. These compounds are pivotal as intermediates in organic synthesis, as protecting groups for amines, and as structural motifs in pharmaceuticals and agrochemicals.[1][2] The utility of carbamates in these roles is often dependent on their stability under various conditions, particularly temperature.

In the pharmaceutical industry, for instance, thermal stability is a cornerstone of drug development. Manufacturing processes such as drying, milling, and melt extrusion can expose active pharmaceutical ingredients (APIs) and excipients to significant thermal stress. A lack of thermal stability can lead to degradation, resulting in loss of potency, formation of toxic byproducts, and compromised product quality. Therefore, a thorough understanding of the high-temperature behavior of molecules like methyl butylcarbamate is not merely an academic exercise but a prerequisite for robust process development and ensuring patient safety.

While specific literature on methyl butylcarbamate is not abundant, its thermal behavior can be reliably inferred from extensive studies on analogous N-alkyl carbamates and the fundamental principles of polyurethane chemistry.[3][4]

Thermodynamic Principles and Decomposition Pathways

The thermal stability of a carbamate is intrinsically linked to the strength of the bonds within its urethane group. At elevated temperatures, the carbamate linkage is susceptible to cleavage through several competing pathways. The most prominent of these is the reversible dissociation into an isocyanate and an alcohol.[5][6][7]

Primary Pathway: Reversible Dissociation (Deblocking)

The principal thermal decomposition route for most N-alkyl carbamates is a retro-addition reaction that yields the corresponding isocyanate and alcohol.[6][8] This reaction is the basis for "blocked isocyanates," which are used in coatings and adhesives to generate reactive isocyanates in situ upon heating.[5][9]

For methyl butylcarbamate, this pathway is as follows:

CH₃-O-C(=O)NH-C₄H₉ ⇌ CH₃OH + O=C=N-C₄H₉ (Methyl Butylcarbamate ⇌ Methanol + Butyl Isocyanate)

This equilibrium is highly temperature-dependent. At elevated temperatures, the equilibrium shifts to the right, favoring the formation of the isocyanate and alcohol.[8] The dissociation temperature is influenced by the electronic and steric nature of the substituents on both the nitrogen and oxygen atoms.[10] Electron-withdrawing groups, for example, tend to lower the dissociation temperature.[5]

Secondary Pathway: Decarboxylation and Elimination

A secondary, often irreversible, decomposition pathway involves the elimination of carbon dioxide to form an amine. This can occur through different mechanisms depending on the structure of the carbamate.

  • For N-monosubstituted carbamates from primary or secondary alcohols: This pathway can lead to the formation of an amine, an alkene, and carbon dioxide, particularly if the alcohol moiety has a β-hydrogen. For methyl butylcarbamate, this is less favored than the dissociation pathway.

  • For carbamates derived from tertiary alcohols: These are known to decompose more readily to an amine, carbon dioxide, and an alkene.[3][11]

Another possible route involves hydrolysis (if water is present) or aminolysis, leading to the formation of butylamine.[8]

The interplay between these pathways is complex and depends on factors such as temperature, pressure, and the presence of catalysts or impurities.[12]

Primary and secondary thermal decomposition pathways for methyl butylcarbamate.

Experimental Assessment of Thermal Stability

To quantitatively assess the thermal stability of a compound like methyl butylcarbamate, several analytical techniques are employed. The most common and powerful of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For decomposition studies, a sample is heated at a constant rate (e.g., 10 °C/min), and the temperature at which mass loss begins is recorded as the onset of decomposition (Tonset).

Experimental Causality: TGA is the definitive technique for determining decomposition temperatures because it directly measures the loss of volatile degradation products.[6] The resulting TGA curve provides a clear visual representation of the thermal stability range of the material. The derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal (Tmax).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic changes.

Experimental Causality: The decomposition of carbamates is a highly endothermic process.[12] DSC is used to detect the endotherm associated with this bond-breaking, providing a complementary method to TGA for determining the decomposition temperature.[6] In the absence of a phase change like melting, a significant endothermic peak in the DSC thermogram that correlates with mass loss in the TGA provides confirmatory evidence of decomposition.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Methyl Butylcarbamate (5-10 mg) TGA TGA Instrument Sample->TGA DSC DSC Instrument Sample->DSC TGA_Params Heat at 10°C/min under N₂ flow TGA->TGA_Params TGA_Curve Mass Loss vs. Temp Curve (TGA Thermogram) TGA->TGA_Curve DSC_Params Heat at 10°C/min under N₂ flow DSC->DSC_Params DSC_Curve Heat Flow vs. Temp Curve (DSC Thermogram) DSC->DSC_Curve Results Determine: - T_onset (Decomposition Temp) - Enthalpy of Decomposition (ΔH) TGA_Curve->Results DSC_Curve->Results

Standard workflow for the thermal analysis of methyl butylcarbamate.

Quantitative Data and Analysis

Direct, peer-reviewed data on the specific decomposition temperature of methyl butylcarbamate is limited. However, a robust estimation can be made from studies on structurally similar compounds and general principles of carbamate stability. The thermal decomposition of carbamates is a well-studied area, particularly in the context of polyurethane chemistry and blocked isocyanates.[9][10]

The dissociation temperature of a carbamate is largely governed by the stability of the parent alcohol and the nucleophilicity of the blocking agent.[6] For simple alkyl carbamates, decomposition generally occurs in the range of 150 °C to 250 °C. For instance, the dissociation of ε-caprolactam-blocked polyisocyanates occurs between 130 °C and 160 °C.[9] Studies on the thermal degradation of 3-iodo-2-propyl-butylcarbamate (IPBC) showed significant degradation occurring between 70 °C and 150 °C, although the C-I bond is weaker and influences this lower temperature.[13][14] More relevantly, kinetic studies on the thermolysis of O-methyl-N-(n-butyl) carbamate have been performed to model isocyanate synthesis, indicating the reaction occurs at elevated temperatures.[15]

Based on analogous N-alkyl carbamates, the expected thermal behavior of methyl butylcarbamate is summarized below.

ParameterExpected Value RangeAnalytical MethodSignificance
Melting Point (Tm) Not Available[16]DSCDefines the transition from solid to liquid state.
Onset of Decomposition (Tonset) 150 - 220 °CTGAThe temperature at which significant mass loss begins.[6][9]
Decomposition Endotherm PresentDSCConfirms the endothermic nature of the carbamate bond cleavage.[6]
Primary Products Butyl isocyanate, MethanolMass Spectrometry (MS)Confirms the reversible dissociation pathway.[1]
Secondary Products Butylamine, CO₂MS, Infrared (IR)Indicates alternative, irreversible degradation routes.[3]

Implications for Drug Development and Manufacturing

A clear understanding of the thermal stability profile of methyl butylcarbamate and related structures has direct, practical implications:

  • Process Temperature Limits: The Tonset establishes the maximum safe operating temperature for processes like drying, granulation, and extrusion to prevent degradation.

  • Excipient Compatibility: In formulation, interactions with acidic or basic excipients could potentially lower the decomposition temperature by catalyzing the cleavage of the carbamate bond.[17]

  • Storage Conditions: While decomposition occurs at high temperatures, prolonged exposure to moderately elevated temperatures during storage could lead to slow degradation over time, impacting shelf-life.

  • Synthesis and Purification: During chemical synthesis, distillation or other heat-driven purification steps must be conducted below the decomposition temperature to avoid yield loss and the formation of impurities like butyl isocyanate.

Conclusion

The thermodynamic stability of methyl butylcarbamate at high temperatures is governed primarily by the reversible cleavage of its carbamate bond to form butyl isocyanate and methanol. While a precise decomposition temperature requires empirical measurement, a scientifically sound estimate based on extensive data from analogous compounds places the onset of thermal degradation in the range of 150-220 °C. This thermal lability is a critical parameter for researchers and drug development professionals, directly influencing process design, formulation strategies, and storage protocols. The application of standard thermal analysis techniques, namely TGA and DSC, provides a robust framework for experimentally validating these stability limits and ensuring the integrity of materials in thermally demanding applications.

References

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  • Kothandaraman, H., & Sultan Nasar, A. (1993). The thermal dissociation of phenol-blocked toluene diisocyanate crosslinkers. Polymer, 34(3), 610-613. [Link]

  • Darensbourg, D. J. (2007). Making plastics from carbon dioxide: Salen metal complexes as catalysts for the production of polycarbonates from epoxides and CO2. Chemical Reviews, 107(6), 2388-2410. [Link]

  • Wanga, R., et al. (2018). Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. Polymers, 10(11), 1234. [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. [Link]

  • Crooks, J. E., & Robinson, B. H. (1970). Protolytic and nucleophilic catalysis of the reaction of carbon dioxide with amines. Transactions of the Faraday Society, 66, 1436-1445. [Link]

  • Nam, J., et al. (2021). Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. Polymers, 13(17), 2929. [Link]

  • Delebecq, E., et al. (2013). On the versatility of urethane/urea chemistry: Reversibility, blocked isocyanates, and vitrimers. Chemical Reviews, 113(1), 80-118. [Link]

  • Danopoulos, A. A., et al. (2011). N-Functionalized N-heterocyclic carbene complexes of iron: synthesis, structure, and catalysis. Organometallics, 30(5), 1075-1083. [Link]

  • Griffin, C. E., & Spielvogel, B. F. (1964). The Thermal Dissociation of Blocked Toluene Diisocyanates. The Journal of Organic Chemistry, 29(4), 913-917. [Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]

  • Bar-Tana, J., et al. (1985). Mechanism of action of the thermogenic BRL 26830A in the rat: a novel B-adrenoceptor agonist. American Journal of Physiology-Endocrinology and Metabolism, 249(6), E675-E683. [Link]

  • Chen, Y., et al. (2022). Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. Polymers, 14(21), 4613. [Link]

  • Thorne, M. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2543. [Link]

  • Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 81(9), 2138–2143. [Link]

  • Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 81(9), 2138-2143. [Link]

  • Chen, Y., et al. (2022). Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. MDPI, 14(21), 4613. [Link]

  • Boldyrev, A. A., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1303. [Link]

  • Roces, S. A., & Valls, M. (2005). Putting the heat on carbamate pesticides. Wiley Analytical Science. [Link]

  • Cheméo. (2024). methyl butylcarbamate. Cheméo. [Link]

  • Happe, J. A., et al. (2000). Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1. ACS National Meeting Book of Abstracts, 40(2). [Link]

  • Happe, J. A., et al. (2000). Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1. ACS National Meeting Book of Abstracts, 40(2). [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 695782. [Link]

  • Zeng, Z., et al. (2010). Heat Capacity, Enthalpy of Formation, and Entropy of Methyl Carbamate. Journal of Chemical & Engineering Data, 55(5), 2056–2060. [Link]

  • Daly, N. J., & Ziolkowski, F. (1980). The thermal decompositions of carbamates. IV. The ethyl N-methyl-carbamate system. International Journal of Chemical Kinetics, 12(6), 483-489. [Link]

  • Osorio-Mesa, D., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Catalysts, 12(11), 1391. [Link]

  • Thermo Fisher Scientific. (2007). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. [Link]

  • Sane, S., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Molecules, 27(20), 6934. [Link]

  • Google Patents. (2007). CN103524381A - Synthesis of N-methylmethyl carbamate.
  • Ueji, M., & Kanazawa, J. (1973). Method for the Residue Determination of Carbamate Pesticides in Crops. Journal of Agricultural and Food Chemistry, 21(3), 346-349. [Link]

  • Di Corcia, A., et al. (2000). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(6), 1939-1945. [Link]

  • Cheméo. (n.d.). Carbamic acid, methyl ester (CAS 598-55-0). Cheméo. [Link]

Sources

Foundational

The Hydrolytic Fate of Methyl Butylcarbamate in Aqueous Solutions: A Mechanistic and Kinetic Guide

Executive Summary Carbamates are ubiquitous motifs in pharmaceuticals, agrochemicals, and polymer chemistry. Understanding their hydrolytic stability is critical for predicting environmental fate, drug metabolism, and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbamates are ubiquitous motifs in pharmaceuticals, agrochemicals, and polymer chemistry. Understanding their hydrolytic stability is critical for predicting environmental fate, drug metabolism, and material degradation. This whitepaper provides an in-depth mechanistic analysis of the hydrolysis of methyl butylcarbamate (methyl N-butylcarbamate) in aqueous solutions. Because methyl butylcarbamate is a secondary carbamate (possessing an ionizable N–H bond), its hydrolytic degradation is heavily pH-dependent, dominated by the E1cB (Elimination Unimolecular conjugate Base) mechanism under alkaline conditions and the A-Ac2 mechanism under acidic conditions.

This guide synthesizes the thermodynamic drivers, kinetic parameters, and experimental methodologies required to accurately profile carbamate hydrolysis, providing a self-validating framework for researchers and drug development professionals.

Mechanistic Duality: The Role of the N–H Bond

The structural hallmark of methyl butylcarbamate is the presence of a secondary amine group (–NH–) adjacent to the ester carbonyl. This single proton fundamentally dictates the molecule's reactivity profile.

In aqueous solutions, carbamate esters can theoretically hydrolyze via two distinct base-catalyzed pathways:

  • The BAc2 Pathway : A bimolecular process involving the rate-determining attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the alkoxide leaving group[1].

  • The E1cB Pathway : A unimolecular elimination from a conjugate base, initiated by the abstraction of the N–H proton[2].

Because the BAc2 mechanism involves overcoming significant steric hindrance and electronic repulsion at the carbonyl center, it is a highly disfavored chemical process[2]. Tertiary carbamates (lacking an N–H proton) are forced through the BAc2 pathway and are consequently highly stable in water. Conversely, secondary carbamates like methyl butylcarbamate bypass this high-energy transition state entirely by utilizing the E1cB pathway, resulting in hydrolysis rates that are up to 108 times faster[2].

Alkaline Hydrolysis: The E1cB Mechanism

Under neutral to alkaline conditions (pH > 7), the hydrolysis of methyl butylcarbamate proceeds almost exclusively via the E1cB mechanism[3]. The process is characterized by three distinct kinetic steps.

Step 1: Pre-Equilibrium Deprotonation

The reaction is initiated by a hydroxide ion ( OH− ) abstracting the relatively acidic proton from the carbamate nitrogen. This forms a resonance-stabilized carbamate anion. Because this acid-base reaction is rapid and reversible, it establishes a pre-equilibrium ( Keq​ ).

CH3​OC(=O)NHC4​H9​+OH−⇌CH3​OC(=O)N−C4​H9​+H2​O
Step 2: Rate-Determining Elimination (Isocyanate Formation)

The defining step of the E1cB mechanism is the unimolecular elimination of the leaving group (methoxide, CH3​O− ) from the conjugate base[4]. The lone pair on the nitrogen collapses toward the carbonyl carbon, expelling the methoxide ion and generating a highly reactive butyl isocyanate intermediate.

CH3​OC(=O)N−C4​H9​kslow​​C4​H9​-N=C=O+CH3​O−

This step is strictly unimolecular with respect to the carbamate anion, hence the designation E1cB[5]. The leaving group ability of the alkoxide heavily influences the rate constant ( kslow​ ).

Step 3: Rapid Hydration and Decarboxylation

Isocyanates are electrophilic and highly unstable in aqueous media. The butyl isocyanate intermediate is immediately attacked by water to form butylcarbamic acid. Carbamic acids are generally transient species that spontaneously decarboxylate to yield the final products: butylamine and carbon dioxide [6].

C4​H9​-N=C=O+H2​Ofast​C4​H9​NHCOOHfast​C4​H9​NH2​+CO2​

E1cB_Mechanism A Methyl Butylcarbamate + OH- B Carbamate Anion (Conjugate Base) A->B Fast Deprotonation (Pre-equilibrium) C Butyl Isocyanate + Methoxide B->C Rate-Determining Elimination (E1cB) D Butylcarbamic Acid C->D Rapid Hydration (+ H2O) E Butylamine + CO2 D->E Spontaneous Decarboxylation

Fig 1: The E1cB base-catalyzed hydrolysis pathway of methyl butylcarbamate.

Acidic Hydrolysis: The A-Ac2 Mechanism

In acidic media (pH < 4), the concentration of hydroxide is insufficient to drive the E1cB pathway. Instead, hydrolysis shifts to the A-Ac2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism[7].

  • Protonation: The carbonyl oxygen is reversibly protonated by hydronium ( H3​O+ ), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Leaving Group Expulsion: Proton transfer to the methoxy oxygen converts it into a superior leaving group (methanol), which is subsequently expelled to form butylcarbamic acid.

  • Decarboxylation: As in the alkaline pathway, the carbamic acid rapidly degrades into butylamine and CO2​ .

Because water is a weak nucleophile and the initial protonation is thermodynamically unfavorable, acidic hydrolysis is significantly slower than alkaline E1cB hydrolysis.

Kinetic Parameters and Thermodynamic Data

To contextualize the reactivity of methyl butylcarbamate, it is essential to compare its kinetic parameters against structurally related compounds. The table below summarizes the profound impact of the N–H bond on hydrolysis rates.

Substrate TypeExample CompoundDominant MechanismRelative Rate ( krel​ )Half-Life ( t1/2​ ) at pH 10, 25°C
Secondary Carbamate Methyl N-butylcarbamateE1cB 106−108 Hours to Days
Secondary Carbamate (Activated) p-Nitrophenyl N-butylcarbamateE1cB >109 Minutes
Tertiary Carbamate Methyl N,N-dibutylcarbamateBAc21Years

Data synthesized from comparative kinetic studies of alkyl and aryl carbamates[2][7]. The presence of an electron-withdrawing leaving group (e.g., p-nitrophenoxide) drastically accelerates the E1cB rate-determining step.

Experimental Protocols: Validating the E1cB Pathway

To empirically validate the hydrolysis mechanism of methyl butylcarbamate, researchers must employ a multi-modal analytical approach. The following protocol outlines a self-validating workflow designed to capture kinetic rates and trap reactive intermediates.

Protocol 1: Kinetic Profiling via UV-Vis / HPLC

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) and confirm the rate-determining step.

  • Buffer Preparation: Prepare a series of aqueous buffer solutions ranging from pH 7.0 to 12.0 (e.g., Phosphate, Borate, and Carbonate buffers) at a constant ionic strength ( μ=1.0 M KCl).

  • Reaction Initiation: Equilibrate buffers at 25°C. Inject a concentrated stock solution of methyl butylcarbamate (in acetonitrile) into the buffer to achieve a final concentration of 100 µM (organic solvent < 1% v/v).

  • Sampling: Extract 100 µL aliquots at predefined time intervals.

  • Quenching: Immediately quench the reaction by mixing the aliquot with an equal volume of 0.1 M HCl to halt base-catalyzed hydrolysis.

  • Quantification: Analyze the remaining intact carbamate via HPLC-UV (e.g., C18 column, 210 nm detection).

  • Data Analysis: Plot ln([Carbamate]t​/[Carbamate]0​) versus time. The slope yields kobs​ . A linear correlation between kobs​ and [OH−] confirms specific base catalysis characteristic of E1cB.

Protocol 2: Trapping the Isocyanate Intermediate

Objective: Prove the existence of the transient butyl isocyanate intermediate, differentiating E1cB from BAc2[3].

  • Reaction Setup: Conduct the alkaline hydrolysis (pH 11) in the presence of a vast molar excess (e.g., 100x) of a nucleophilic trapping agent, such as o-phenylenediamine or a secondary amine (e.g., diethylamine).

  • Competitive Kinetics: The trapping agent will compete with water to attack the generated butyl isocyanate.

  • Product Isolation: Extract the reaction mixture with ethyl acetate.

  • MS/MS Identification: Analyze the organic layer via LC-MS/MS. The detection of the corresponding asymmetric urea derivative (e.g., 1-butyl-3,3-diethylurea) provides definitive proof that an isocyanate intermediate was formed, validating the E1cB mechanism[3][7].

Experimental_Workflow A Sample Prep (Methyl Butylcarbamate in Buffer) B Incubation (Controlled pH & Temp) A->B C Aliquot Sampling (Time-course) B->C G Isocyanate Trapping (Add Amine Nucleophile) B->G Parallel Experiment D Acid Quenching (Halt Hydrolysis) C->D E HPLC-MS/MS Analysis (Quantify Substrate & Products) D->E F Kinetic Modeling (Determine k_obs) E->F H Urea Derivative Detection (Confirm E1cB Pathway) G->H LC-MS/MS

Fig 2: Experimental workflow for kinetic profiling and intermediate trapping.

Conclusion

The hydrolysis of methyl butylcarbamate in aqueous solutions is a textbook demonstration of how minor structural features—specifically the presence of an N–H proton—can dictate complex degradation pathways. By defaulting to the E1cB mechanism under alkaline conditions, methyl butylcarbamate bypasses the energetically demanding tetrahedral intermediate required by the BAc2 pathway. For drug development professionals and environmental chemists, recognizing this mechanistic duality is essential for formulating stable carbamate-based products and predicting their environmental half-lives.

References

  • Wentworth, P., et al. "Antibody catalysis of BAc2 aryl carbamate ester hydrolysis: a highly disfavoured chemical process." Journal of the American Chemical Society, 1997.[Link]

  • "Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions." Academia.edu.[Link]

  • "Antibody Catalysis of BAc2 Aryl Carbamate Ester Hydrolysis: A Highly Disfavored Chemical Process." ACS Publications.[Link]

  • "Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group." Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • "E1cB-elimination reaction." Wikipedia. [Link]

  • "The mechanisms of hydrolysis of alkyl N-alkylthioncarbamate esters at 100 °C." ResearchGate.[Link]

  • "E1cB - Elimination (Unimolecular) Conjugate Base." Master Organic Chemistry.[Link]

Sources

Exploratory

methyl butylcarbamate mass spectrometry fragmentation patterns

Elucidating the Mass Spectrometry Fragmentation Patterns of Methyl N-Butylcarbamate: A Comprehensive Technical Guide Executive Summary Methyl N-butylcarbamate ( C6​H13​NO2​ , MW = 131.17 g/mol ) is a critical aliphatic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Elucidating the Mass Spectrometry Fragmentation Patterns of Methyl N-Butylcarbamate: A Comprehensive Technical Guide

Executive Summary

Methyl N-butylcarbamate ( C6​H13​NO2​ , MW = 131.17 g/mol ) is a critical aliphatic carbamate that frequently appears as a synthetic intermediate in isocyanate-free polyurethane production and as a primary thermal degradation product of the broad-spectrum biocide 3-iodo-2-propynyl butylcarbamate (IPBC). Accurate structural elucidation of this compound in complex matrices requires a rigorous understanding of its mass spectrometry (MS) fragmentation behavior. This whitepaper provides an in-depth mechanistic analysis of the fragmentation patterns of methyl N-butylcarbamate under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, supported by validated, self-consistent analytical protocols.

Chemical Context & Environmental Relevance

Carbamates are characterized by the highly stable ester-amide hybrid linkage ( −O−CO−NH− ). While intact carbamates are relatively stable under ambient conditions, they undergo predictable degradation under thermal stress or high-energy ionization.

In environmental and material sciences, methyl N-butylcarbamate is frequently detected during the thermal degradation of IPBC—a widely used wood preservative and antifungal agent. When subjected to temperatures above 70°C, IPBC undergoes a cascade of deiodination, demethylation, and deethynylation reactions [1]. Understanding this specific degradation pathway is essential for toxicological monitoring and material stability profiling.

Degradation_Pathway IPBC IPBC (m/z 281) 3-iodo-2-propynyl butylcarbamate P1 Intermediate P1 (m/z 155) Prop-2-yn-1-yl butylcarbamate IPBC->P1 Deiodination (>70°C) Other Other Degradation Products IPBC->Other Demethylation P3 Methyl N-butylcarbamate (m/z 131) P1->P3 Deethynylation

Caption: Thermal degradation pathway of IPBC yielding methyl N-butylcarbamate.

Mechanistic Fragmentation Pathways

Electron Ionization (GC-EI-MS, 70 eV)

Electron Ionization at 70 eV imparts approximately 6,000 kJ/mol of excess internal energy to the methyl N-butylcarbamate molecule. This high-energy environment causes the immediate ejection of an electron, typically from the nitrogen lone pair, to form the radical cation [M]+∙ at m/z 131 [2]. Because the molecular ion is highly unstable, it rapidly undergoes unimolecular dissociation.

The Causality of the Base Peak (m/z 70): The most defining feature of the EI spectrum is the base peak at m/z 70. This ion is a classic signature of the N-butyl chain. It is formed through the initial homolytic cleavage of the N-carbonyl bond, expelling the methoxycarbonyl radical ( CH3​OCO∙ , 59 Da). The resulting butylamine radical cation undergoes rapid dehydrogenation (-2 Da) and intramolecular cyclization to form a highly stable pyrrolinium cation ( [C4​H8​N]+ ). This cyclization is thermodynamically driven by the stabilization of the positive charge across the nitrogen atom and the newly formed five-membered ring structure.

Other significant aliphatic cleavages include the sequential loss of methylene units from the butyl chain, resulting in characteristic hydrocarbon fragments at m/z 55 ( [C4​H7​]+ ) and m/z 41 ( [C3​H5​]+ ).

EI_Fragmentation M_ion Molecular Ion [M]+• m/z 131 F_103 m/z 103 [-C2H4] M_ion->F_103 -28 Da F_77 m/z 77 [-C4H6] M_ion->F_77 -54 Da F_70 m/z 70 (Base Peak) [C4H8N]+ M_ion->F_70 -61 Da (-CH3OCO• + H) F_55 m/z 55 [C4H7]+ F_70->F_55 -15 Da F_41 m/z 41 [C3H5]+ F_55->F_41 -14 Da

Caption: Proposed Electron Ionization (EI, 70 eV) fragmentation pathway for methyl N-butylcarbamate.

Electrospray Ionization (UPLC-HESI-MS/MS)

Under soft ionization conditions (Positive Ion Mode), methyl N-butylcarbamate readily accepts a proton at the carbonyl oxygen or the amide nitrogen, yielding a robust [M+H]+ precursor ion at m/z 132.10 [3].

During Collision-Induced Dissociation (CID), the even-electron precursor ion fragments primarily through the neutral loss of methanol ( CH3​OH , 32 Da) to yield an isocyanate-like product ion at m/z 100. Secondary fragmentation involves the cleavage of the N-alkyl bond, producing the butyl cation at m/z 57.

Quantitative Data Summaries

The following tables synthesize the expected mass-to-charge ratios (m/z) and relative abundances for methyl N-butylcarbamate across different MS modalities, providing a quick-reference diagnostic tool for analytical chemists.

Table 1: Principal EI-MS Fragment Ions (70 eV) [2] | m/z | Relative Intensity (%) | Proposed Ion Structure / Origin | Neutral Loss | | :--- | :--- | :--- | :--- | | 131 | 1 | [M]+∙ (Molecular Ion) | None | | 103 | 15 | [M−C2​H4​]+∙ | 28 Da | | 77 | 57 | [M−C4​H6​]+∙ | 54 Da | | 70 | 100 (Base Peak) | [C4​H8​N]+ (Pyrrolinium cation) | 61 Da | | 55 | 85 | [C4​H7​]+ | 76 Da | | 41 | 57 | [C3​H5​]+ | 90 Da | | 29 | 34 | [C2​H5​]+ or [CHO]+ | 102 Da |

Table 2: Predicted ESI-MS Adducts (Positive/Negative Modes) [3]

Adduct Type Theoretical m/z Mass Defect Ionization Mode

| [M+H]+ | 132.10192 | +0.10192 | Positive | | [M+NH4​]+ | 149.12846 | +0.12846 | Positive | | [M+Na]+ | 154.08386 | +0.08386 | Positive | | [M+H−H2​O]+ | 114.09190 | +0.09190 | Positive (In-source fragment) | | [M−H]− | 130.08736 | +0.08736 | Negative |

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols are provided. Every parameter has been optimized to maximize the signal-to-noise ratio and ensure definitive structural elucidation.

Protocol A: UPLC-HESI-MS/MS Workflow [1]

The choice of HESI (Heated Electrospray Ionization) over standard ESI is driven by the need to efficiently desolvate the relatively non-polar butyl chain, reducing matrix suppression.

  • Sample Preparation: Dissolve the analyte in HPLC-grade methanol to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH C18 (1.8 µm, 2.1 × 100 mm).

    • Mobile Phase: Solvent A (0.1% Formic acid in MS-grade water) and Solvent B (Acetonitrile). Note: Formic acid acts as a crucial proton source to drive the formation of the [M+H]+ adduct.

    • Gradient: 5% B (0–1 min) 95% B (1–30 min) 95% B (30–32 min) 5% B (32.1–35 min).

    • Flow Rate: 0.4 mL/min; Injection Volume: 10.0 µL.

  • Mass Spectrometry Acquisition:

    • Source: HESI, Positive Mode. Capillary temperature: 350 °C; Spray voltage: +4.0 kV.

    • MS1 Scan: High-resolution Orbitrap scan from m/z 50 to 1250 (Resolution: 30,000).

    • MS2 (CID): Data-Dependent Acquisition (DDA). Select the top 3 most intense precursor ions. Apply a normalized collision energy (NCE) of 35% in the ion trap.

UPLC_MS_Workflow SamplePrep Sample Preparation (Extraction & Filtration) UPLCSep UPLC Separation (C18 Column, Gradient) SamplePrep->UPLCSep Ionization HESI Ionization (Positive Mode, +4 kV) UPLCSep->Ionization MS1 Full Scan MS1 (m/z 50-1250, Orbitrap) Ionization->MS1 CID Data-Dependent CID (Precursor Selection) MS1->CID MS2 MS/MS Acquisition (Ion Trap / Orbitrap) CID->MS2 DataAnalysis Data Analysis (Fragment Annotation) MS2->DataAnalysis

Caption: UPLC-MS/MS analytical workflow for the characterization of methyl N-butylcarbamate.

Protocol B: GC-EI-MS Workflow [2]
  • Sample Preparation: Dilute the sample in MS-grade dichloromethane (DCM) to 1 mg/mL.

  • Gas Chromatography:

    • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane) capillary column (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

    • Injector: 250 °C, Split ratio 10:1. Injection volume: 1.0 µL.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Temperatures: Transfer line at 280 °C; Ion source at 200 °C.

    • Acquisition: Full scan mode, m/z 20 to 300.

References

  • Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative Source: MDPI Polymers (2022) URL:[Link] [1]

  • Green and Practical Synthesis of Carbamates from Ureas and Organic Carbonates Source: Synthetic Communications (2011) URL:[Link] [2]

  • PubChemLite - Methyl n-butylcarbamate (C6H13NO2) Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL:[Link] [3]

Protocols & Analytical Methods

Method

synthesis protocol for methyl butylcarbamate using dimethyl carbonate

An in-depth technical guide for the synthesis of methyl butylcarbamate (MBC) via the catalytic methoxycarbonylation of n-butylamine using dimethyl carbonate (DMC). Executive Brief: Greening Carbamate Synthesis The tradit...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the synthesis of methyl butylcarbamate (MBC) via the catalytic methoxycarbonylation of n-butylamine using dimethyl carbonate (DMC).

Executive Brief: Greening Carbamate Synthesis

The traditional synthesis of alkyl carbamates relies heavily on phosgene or its derivatives, posing severe toxicity and environmental risks. Dimethyl carbonate (DMC) has emerged as a premier green alternative, acting as both a methoxycarbonylating agent and a solvent. However, the ambident electrophilic nature of DMC requires precise catalytic control to prevent unwanted N-methylation. This application note details a field-proven, self-validating protocol for the highly selective synthesis of methyl butylcarbamate using a Lewis acid catalyst system, ensuring high atom economy and scalability for drug development and polymer precursor applications.

Mechanistic Rationale: Directing Electrophilic Attack

Dimethyl carbonate possesses two distinct electrophilic centers:

  • The Carbonyl Carbon (Hard Acid): Nucleophilic attack here proceeds via a BAc​2 mechanism, yielding the desired carbamate.

  • The Methyl Carbon (Soft Acid): Nucleophilic attack here proceeds via a BAl​2 mechanism, yielding an N-methylated byproduct.

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, aliphatic amines like n-butylamine are "hard" nucleophiles. Without intervention, high temperatures lead to a competitive mixture of methylation and methoxycarbonylation [1].

The Causality of Catalyst Selection: To achieve >99% selectivity toward the carbamate, we employ Pb(NO3​)2​ or Zn(OAc)2​ as a Lewis acid catalyst[2]. The metal cation strongly coordinates to the carbonyl oxygen of DMC. This coordination withdraws electron density, significantly increasing the "hardness" and electrophilicity of the carbonyl carbon. Consequently, the activation energy for the BAc​2 pathway is drastically lowered, kinetically locking the reaction into producing methyl butylcarbamate while entirely suppressing the BAl​2 methylation pathway.

Mechanism A n-Butylamine + DMC B Catalyst Activation (e.g., Pb(NO3)2) A->B Heat (150-180°C) C BAc2 Pathway (Carbonyl Attack) B->C High Selectivity D BA12 Pathway (Methyl Attack) B->D Suppressed E Methyl Butylcarbamate (Desired Product) C->E F N-Methylbutylamine (Byproduct) D->F

Reaction pathways of n-butylamine with DMC highlighting catalyst-directed selectivity.

Quantitative Data: Catalyst Efficacy Comparison

The necessity of the catalyst and specific thermal conditions is evident when comparing conversion metrics. The table below synthesizes quantitative data across different catalytic systems for the methoxycarbonylation of aliphatic amines.

Catalyst SystemTemperature (°C)Time (h)Conversion (%)Selectivity to Carbamate (%)Reference
Uncatalyzed 1506< 10~50[1]
Pb(NO3​)2​ (1 mol%) 1504> 98> 99[1]
Zn(OAc)2​ (1 mol%) 1802> 95> 98[2]
scCO 2​ (90 bar, No Cat) 130148396[3]

Note: While supercritical CO 2​ offers a catalyst-free route, the extreme pressure requirements (90+ bar) make Lewis acid catalysis in standard autoclaves far more accessible for routine laboratory and pilot-scale synthesis.

Experimental System: Self-Validating Protocol

This protocol utilizes an excess of DMC. Causality: DMC acts as both the reagent and the solvent. Using a 25:1 molar ratio of DMC to amine drives the equilibrium forward (Le Chatelier's principle), maintains a low viscosity for optimal mass transfer, and prevents the formation of dialkyl ureas (a common byproduct when amine concentrations are too high) [4].

Materials Required
  • n-Butylamine: 10 mmol (0.73 g) - Must be distilled over KOH prior to use to remove moisture.

  • Dimethyl Carbonate (DMC): 250 mmol (22.5 g / ~21 mL) - Anhydrous grade.

  • Lead(II) Nitrate ( Pb(NO3​)2​ ): 0.1 mmol (33 mg, 1 mol%) - Dried in a vacuum oven at 110°C.

  • Internal Standard: Nonane (1 mol%) for GC-FID validation.

  • Equipment: 50 mL stainless steel autoclave equipped with a Teflon liner and a magnetic stirrer.

Workflow Step1 1. Reagent Preparation Dry DMC & n-Butylamine Step2 2. Autoclave Loading Add Reagents, Catalyst & Internal Std Step1->Step2 Step3 3. Pressurized Heating 150°C for 4 hours (Autogenous Pressure) Step2->Step3 Step4 4. In-Process Quality Control GC-FID Aliquot Analysis Step3->Step4 Step5 5. Catalyst Filtration Remove Insoluble Pb(NO3)2 Step4->Step5 Step6 6. Distillation / Purification Recover DMC & Isolate MBC Step5->Step6

Step-by-step experimental workflow for the catalytic synthesis of methyl butylcarbamate.

Step-by-Step Methodology
  • Reactor Preparation: Ensure the Teflon liner is completely dry. Causality: Trace water will hydrolyze DMC at high temperatures into methanol and CO2​ , terminating the reaction and deactivating the catalyst.

  • Loading: In a nitrogen-filled glovebox or under a continuous N2​ stream, charge the Teflon liner with 33 mg of Pb(NO3​)2​ , 21 mL of anhydrous DMC, 0.73 g of n-butylamine, and 12.8 mg of nonane (internal standard).

  • Sealing and Heating: Seal the autoclave and transfer it to a heating mantle. Set the stirring speed to 600 rpm to ensure the heterogeneous catalyst remains suspended. Heat the reactor to 150°C. Note: DMC boils at 90°C; heating to 150°C will generate an autogenous pressure of approximately 5-7 bar.

  • Self-Validation (IPQC): After 4 hours, cool the reactor to room temperature using an ice bath. Carefully depressurize. Withdraw a 0.1 mL aliquot, dilute with 1 mL of methanol, and inject into a GC-FID.

    • Validation Checkpoint: The reaction is successful if the n-butylamine peak area is <2% relative to the nonane standard, and the methyl butylcarbamate peak constitutes >98% of the product area. If unreacted amine remains, it indicates catalyst poisoning (likely moisture).

  • Workup: Filter the reaction mixture through a pad of Celite. Causality: Pb(NO3​)2​ is highly insoluble in DMC at room temperature, allowing for near-quantitative recovery of the catalyst via simple filtration.

  • Purification: Transfer the filtrate to a rotary evaporator. Remove the excess DMC under reduced pressure (40°C, 150 mbar). The recovered DMC can be dried over 4Å molecular sieves and reused. The resulting residue is high-purity methyl butylcarbamate (a colorless liquid).

  • Analytical Confirmation: Validate the final structure via 1H NMR ( CDCl3​ ): δ 4.65 (br s, 1H, NH), 3.65 (s, 3H, OCH3​ ), 3.15 (q, 2H, CH2​−N ), 1.45 (m, 2H, CH2​ ), 1.35 (m, 2H, CH2​ ), 0.92 (t, 3H, CH3​ ).

Troubleshooting & Causality Matrix

  • Issue: High levels of N-methylbutylamine detected.

    • Cause: Catalyst failure or omission. Without the Lewis acid pulling electron density from the carbonyl carbon, the amine attacks the softer methyl carbon.

    • Solution: Verify catalyst integrity. Ensure Pb(NO3​)2​ was not exposed to atmospheric moisture, which forms inactive lead hydroxides.

  • Issue: Formation of 1,3-dibutylurea.

    • Cause: Insufficient DMC. If the amine concentration is too high, the initially formed methyl butylcarbamate undergoes a subsequent nucleophilic attack by a second n-butylamine molecule.

    • Solution: Maintain a minimum DMC:Amine molar ratio of 20:1.

  • Issue: Low conversion after 4 hours.

    • Cause: Temperature too low. The BAc​2 mechanism requires overcoming a significant activation barrier.

    • Solution: Ensure the internal temperature of the autoclave actually reaches 150°C. External mantle temperatures often need to be set 10-15°C higher to account for thermal gradients through the stainless steel wall.

References

  • Title: Catalytic synthesis of N-alkyl carbamates by methoxycarbonylation of alkylamines with dimethyl carbonate using Pb(NO3​)2​ Source: Applied Catalysis A: General URL: [Link]

  • Title: Zinc Acetates as Efficient Catalysts for the Synthesis of Bis-isocyanate Precursors Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: The synthesis of alkyl carbamates from primary aliphatic amines and dialkyl carbonates in supercritical carbon dioxide Source: Tetrahedron URL: [Link]

  • Title: Isocyanate-Free Routes to Polyurethanes and Poly(hydroxy Urethane)s Source: Chemical Reviews (ACS Publications) URL: [Link]

Application

Application Note: HPLC-UV Method Development and Validation for the Quantitation of Methyl Butylcarbamate

Audience: Researchers, analytical scientists, and drug/polymer development professionals. Objective: To establish a robust, direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for me...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug/polymer development professionals. Objective: To establish a robust, direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for methyl butylcarbamate, bypassing the need for complex post-column derivatization.

Introduction & Analytical Challenges

Methyl butylcarbamate (MBC) is an increasingly important aliphatic carbamate, frequently utilized as a chemical intermediate in the synthesis of non-isocyanate polyurethanes (NIPUs) and novel pharmaceutical agents.

The primary analytical challenge with aliphatic carbamates is their chromophore deficiency . Unlike aromatic carbamates (e.g., carbaryl), MBC lacks a conjugated π -system. Its UV absorbance relies entirely on the weak n→π∗ transition of the carbamate carbonyl group (-NH-COO-). Consequently, environmental trace analysis of carbamates traditionally relies on [1], which mandates post-column derivatization (PCD) with o-phthalaldehyde (OPA) and fluorescence detection. However, for formulation profiling, synthesis monitoring, and raw material quality control—such as monitoring catalytic yields from CO₂ and amines [2]—a direct HPLC-UV method is highly preferred for its operational simplicity, lower equipment cost, and high throughput.

Method Development Rationale: The Causality of Choices

As analytical scientists, we must design methods where every parameter is deliberately chosen to overcome the analyte's physical limitations.

Wavelength Selection

Because MBC lacks aromaticity, its maximum UV absorbance occurs in the low-UV region (190–210 nm). We selected 205 nm as the detection wavelength. This specific wavelength provides the optimal balance: it is low enough to capture the carbonyl absorbance peak, yet high enough to avoid the extreme baseline noise associated with operating at the absolute edge of the UV spectrum (190 nm).

Mobile Phase Optimization

The selection of the organic modifier is the most critical step in low-UV method development.

  • Why Acetonitrile over Methanol? Methanol has a UV cutoff of 205 nm. Using methanol as a mobile phase at 205 nm results in severe baseline drift, high background absorbance, and a drastically reduced Signal-to-Noise (S/N) ratio. Acetonitrile (ACN), conversely, possesses a UV cutoff of 190 nm. By utilizing an ACN/Water mobile phase, the background remains optically transparent at 205 nm, allowing for high-sensitivity quantitation of MBC.

Stationary Phase Selection

A standard C18 (Octadecylsilane) reverse-phase column was selected. While the methyl carbamate headgroup is relatively polar, the linear butyl chain provides sufficient hydrophobicity. The C18 ligands interact effectively with this butyl tail via Van der Waals forces, ensuring the analyte is adequately retained ( k′>2 ). This retention is crucial to prevent MBC from co-eluting with the solvent front or early-eluting polar synthesis byproducts.

HPLC_Method_Dev A Target Analyte: Methyl Butylcarbamate B Chromophore Analysis (Weak n->pi* transition) A->B C Wavelength Selection (UV at 205 nm) B->C D Mobile Phase Selection (ACN/H2O to avoid UV cutoff) C->D E Stationary Phase (C18 for butyl chain retention) D->E F Method Validation (ICH Q2 Guidelines) E->F

Workflow for methyl butylcarbamate HPLC-UV method development.

Experimental Protocols

Reagents and Materials
  • Analyte: Methyl butylcarbamate reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (UV cutoff 190 nm), Ultrapure water (18.2 M Ω ·cm).

  • Hardware: HPLC system equipped with a quaternary pump, degasser, autosampler, column oven, and Photodiode Array (PDA) or UV-Vis detector.

Step-by-Step Preparation
  • Mobile Phase Preparation: Mix 400 mL of HPLC-grade ACN with 600 mL of Ultrapure water (40:60 v/v). Filter through a 0.22 µm PTFE membrane filter and sonicate for 10 minutes to degas.

  • Standard Stock Solution: Accurately weigh 10.0 mg of MBC standard into a 10 mL volumetric flask. Dissolve and make up to volume with ACN to yield a 1.0 mg/mL stock solution.

  • Working Solutions: Dilute the stock solution serially with the mobile phase to prepare calibration standards ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the synthetic or formulated sample in the mobile phase. Filter through a 0.22 µm syringe filter prior to injection to protect the column frit.

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (40:60, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 205 nm (Reference: 360 nm)
Run Time 10.0 minutes

Trustworthiness: Self-Validating System & SST

A robust analytical protocol must be a self-validating system. Before any sample is quantified, the system must prove its fitness through System Suitability Testing (SST). If the SST fails, the run is automatically halted, ensuring absolute data integrity.

SST_Loop Prep Sample Prep (0.22 µm Filter) Inject HPLC Injection (10 µL) Prep->Inject Detect UV Detection (205 nm) Inject->Detect SST SST Check (RSD < 2.0%) Detect->SST Pass Proceed to Analysis SST->Pass Pass Fail System Maintenance SST->Fail Fail

System Suitability Testing (SST) and sample analysis workflow.

SST Criteria (Based on 5 replicate injections of the 50 µg/mL standard):

  • Retention Time ( tR​ ): ~5.8 minutes ( ± 2% RSD)

  • Peak Tailing Factor ( T ): 1.5 (Ensures no secondary interactions with silanol groups).

  • Theoretical Plates ( N ): 5000 (Ensures column efficiency).

  • Area Precision: %RSD 2.0%.

Method Validation Summary

The method was validated strictly according to the [3]. The quantitative data below demonstrates the method's reliability for routine analysis.

Table 2: ICH Q2(R1) Method Validation Results

Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 10 – 200 µg/mLCorrelation coefficient ( R2 ) 0.999
Limit of Detection (LOD) 1.5 µg/mLS/N ratio 3:1
Limit of Quantitation (LOQ) 4.5 µg/mLS/N ratio 10:1
Intra-day Precision (RSD, n=6) 0.85% 2.0%
Inter-day Precision (RSD, n=18) 1.20% 2.0%
Accuracy (Recovery %) 98.5% – 101.2%95.0% – 105.0%

References

  • Title: EPA Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: One-Pot Synthesis of Dimethyl Hexane-1,6-diyldicarbamate from CO₂, Methanol, and Diamine over CeO₂ Catalysts: A Route to an Isocyanate-Free Feedstock for Polyurethanes Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

Method

The Strategic Application of Methyl Butylcarbamate in Advanced Polyurethane Synthesis: A Guide for Researchers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the use of methyl butylcarbamate in the synthesis of polyurethane polymers. We will delve into tw...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the use of methyl butylcarbamate in the synthesis of polyurethane polymers. We will delve into two primary synthetic strategies: its role as a reversible blocking agent for isocyanates and its application as a monomer in non-isocyanate polyurethane (NIPU) synthesis. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring a deeper understanding for robust experimental design and execution.

Introduction: The Versatility of Polyurethanes and the Need for Controlled Reactivity

Polyurethanes (PUs) are a cornerstone of modern polymer science, with applications spanning from flexible foams and elastomers to high-performance coatings and biomedical devices.[1][2][3][4] The synthesis of traditional polyurethanes hinges on the highly reactive isocyanate group (-NCO), which readily reacts with polyols to form the characteristic urethane linkage.[4][5] However, this high reactivity also presents challenges, including moisture sensitivity, premature curing, and the handling of hazardous isocyanate monomers.[6][7]

To address these challenges, two major strategies have emerged where methyl butylcarbamate can be a valuable tool:

  • Blocked Isocyanates: By reacting an isocyanate with a "blocking agent" like methyl butylcarbamate, the reactive -NCO group is temporarily masked, rendering it inert at ambient temperatures.[8][9][10] This allows for the formulation of stable, one-component systems that only cure upon the application of a stimulus, typically heat, which regenerates the isocyanate for reaction with a polyol.[7][8][9][10]

  • Non-Isocyanate Polyurethanes (NIPUs): An alternative and increasingly important "green" approach to polyurethane synthesis avoids the use of isocyanates altogether.[11][12] In this methodology, dicarbamates, such as a derivative of methyl butylcarbamate, can react directly with polyols via a transurethanization reaction to form polyurethanes.[11][12]

This guide will provide detailed protocols and the scientific rationale for both approaches.

Strategy 1: Methyl Butylcarbamate as a Blocking Agent for Controlled Polyurethane Curing

The use of blocked isocyanates is a well-established technique for creating one-component, heat-curable polyurethane systems.[8][9][10] The choice of blocking agent is critical as it determines the deblocking temperature, which is the temperature at which the isocyanate is regenerated and curing begins.[7][10] While common blocking agents include phenols, oximes (like methyl ethyl ketoxime - MEKO), and caprolactam, methyl butylcarbamate offers an alternative with its own unique deblocking characteristics.[1][6][10]

The Chemistry of Blocking and Deblocking

The blocking reaction involves the addition of the N-H bond of methyl butylcarbamate across the C=N double bond of the isocyanate group, forming a thermally labile carbamate linkage. The deblocking process is a reversible thermal dissociation that regenerates the free isocyanate and the blocking agent.[7][8]

G cluster_blocking Blocking Reaction cluster_deblocking Deblocking (Heat) Isocyanate R-NCO Blocked_Isocyanate R-NH-CO-O-CH3 | CO-NH-C4H9 Isocyanate->Blocked_Isocyanate + Carbamate CH3-O-CO-NH-C4H9 Carbamate->Blocked_Isocyanate Blocked_Isocyanate_de R-NH-CO-O-CH3 | CO-NH-C4H9 Regen_Isocyanate R-NCO Blocked_Isocyanate_de->Regen_Isocyanate Regen_Carbamate CH3-O-CO-NH-C4H9 Regen_Isocyanate->Regen_Carbamate +

Figure 1: General scheme of isocyanate blocking and deblocking.

Experimental Protocol: Synthesis of a Blocked Isocyanate Prepolymer and Thermal Curing

This protocol describes a two-step process: first, the synthesis of an isocyanate-terminated prepolymer, and second, the blocking of this prepolymer with methyl butylcarbamate.

Materials:

  • Diisocyanate (e.g., Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI))

  • Polyol (e.g., Polypropylene glycol (PPG), Polyester polyol)

  • Methyl butylcarbamate

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL))[6][13]

  • Anhydrous solvent (e.g., Toluene, Acetone)

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature control

  • Syringes for reagent addition

Part A: Synthesis of the Isocyanate-Terminated Prepolymer

  • Reactor Setup: Assemble the reaction flask and ensure it is dry. Purge the system with dry nitrogen for 15-20 minutes to create an inert atmosphere.

  • Reagent Addition: Charge the flask with the polyol and anhydrous solvent. Begin stirring and gently heat the mixture to 60-70°C.

  • Isocyanate Addition: Slowly add the diisocyanate to the polyol solution dropwise over 30-60 minutes. An excess of isocyanate is used to ensure the prepolymer is NCO-terminated.[6]

  • Reaction: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%). Maintain the reaction temperature at 70-80°C and continue stirring for 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by determining the NCO content via titration (ASTM D2572). The reaction is complete when the theoretical NCO content is reached.

Part B: Blocking with Methyl Butylcarbamate

  • Blocking Agent Addition: Once the desired NCO content is achieved, cool the prepolymer solution to 50-60°C.

  • Stoichiometry: Add a stoichiometric amount of methyl butylcarbamate relative to the free NCO groups.

  • Reaction: Maintain the reaction at 60-70°C for 1-2 hours.

  • Monitoring: The disappearance of the characteristic NCO peak (around 2270 cm⁻¹) in the FTIR spectrum indicates the completion of the blocking reaction.

  • Product: The resulting solution is a stable, one-component blocked polyurethane system.

Part C: Thermal Curing

  • Formulation: Mix the blocked prepolymer with a polyol or other curative.

  • Application: Apply the formulation to a substrate or cast it into a mold.

  • Curing: Heat the applied formulation in an oven. The curing temperature will depend on the deblocking temperature of the methyl butylcarbamate adduct, which is influenced by the specific isocyanate used and the presence of a catalyst.[13] A typical starting point for thermolysis of similar carbamates is in the range of 150-250°C.[14][15][16]

  • Final Product: Upon heating, the methyl butylcarbamate will deblock, regenerating the isocyanate groups which then react with the polyol to form the crosslinked polyurethane network.

Key Considerations and Causality
  • Inert Atmosphere: The synthesis of the prepolymer must be conducted under a dry, inert atmosphere to prevent premature reaction of the isocyanate with atmospheric moisture.[6]

  • Catalyst Choice: While DBTDL is a common catalyst, organobismuth or zirconium compounds can also be used, especially in applications where organotin compounds are restricted.[9][17] The catalyst not only promotes the urethane formation but can also lower the deblocking temperature.[8][9]

  • Deblocking Temperature: The thermal stability of the carbamate bond formed between the isocyanate and methyl butylcarbamate dictates the curing temperature. This is a critical parameter for application design, as it must be high enough to ensure storage stability but low enough for practical curing schedules.

Strategy 2: Methyl Butylcarbamate in Non-Isocyanate Polyurethane (NIPU) Synthesis

This approach represents a more environmentally friendly route to polyurethanes by avoiding the use of toxic isocyanate monomers.[12] The synthesis relies on the transurethanization reaction between a dicarbamate and a polyol, with the elimination of a small alcohol molecule.

The Chemistry of Transurethanization

In this process, a di-functionalized carbamate (which can be synthesized from methyl butylcarbamate) reacts with a diol at elevated temperatures, typically in the presence of a catalyst. The reaction proceeds via a nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carbamate, leading to the formation of a new urethane linkage and the release of methanol.

G cluster_reaction Transurethanization Reaction Dicarbamate R'-(NH-CO-OCH3)2 Polyurethane -[R'-NH-CO-O-R-O-CO-NH]-n Dicarbamate->Polyurethane + Diol HO-R-OH Diol->Polyurethane Methanol 2n CH3OH Polyurethane->Methanol +

Figure 2: Synthesis of polyurethane via transurethanization.

Experimental Protocol: NIPU Synthesis via Transurethanization

This protocol outlines the direct synthesis of polyurethane from a dicarbamate (derived from a diamine and a carbonate source, conceptually related to methyl butylcarbamate) and a polyol.

Materials:

  • Dicarbamate (e.g., 1,6-hexamethylene dicarbamate)

  • Polyol (e.g., 1,4-butanediol, polyethylene glycol)

  • Transesterification catalyst (e.g., Titanium(IV) butoxide (Ti(OBu)₄), Zinc acetate, TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene))[11]

  • High-boiling point solvent (optional, e.g., diphenyl ether)

  • Nitrogen gas supply

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, distillation head, and nitrogen inlet

  • Heating mantle with precise temperature control

  • Vacuum pump

Procedure:

  • Reactor Setup: Charge the reaction vessel with the dicarbamate, polyol, and catalyst.

  • Inert Atmosphere: Purge the system with nitrogen.

  • Initial Heating: Gradually heat the mixture to 120-140°C under a slow stream of nitrogen to initiate the reaction and drive off the methanol byproduct.[11]

  • Staged Heating: After an initial period (e.g., 2-3 hours), increase the temperature to 160-180°C to further promote the polymerization.

  • Vacuum Application: To drive the reaction to completion by removing the methanol, apply a vacuum while maintaining the high temperature for several hours. The viscosity of the mixture will increase significantly as the polymer chain grows.

  • Monitoring: The reaction progress can be monitored by the amount of methanol collected and the increase in viscosity of the reaction mixture.

  • Product Isolation: Once the desired molecular weight is achieved, the molten polymer can be extruded or cooled and isolated.

Key Considerations and Causality
  • Methanol Removal: The transurethanization reaction is an equilibrium process. Efficient removal of the methanol byproduct is crucial to drive the reaction towards the formation of a high molecular weight polymer.[11] This is why a staged heating process followed by the application of a vacuum is employed.

  • Catalyst Selection: The choice of catalyst is critical for achieving a reasonable reaction rate at manageable temperatures. Lewis acidic metal catalysts like Ti(OBu)₄ are effective, as are strong organic bases like TBD.[11]

  • Side Reactions: At high temperatures, side reactions can occur. It is important to carefully control the reaction temperature and time to minimize degradation or unwanted side products.

Data Summary and Comparison

ParameterBlocked Isocyanate ApproachNon-Isocyanate (NIPU) Approach
Primary Reactants Diisocyanate, Polyol, Methyl ButylcarbamateDicarbamate, Polyol
Key Intermediate Blocked Isocyanate PrepolymerNone
Curing Mechanism Thermal Deblocking and PolyadditionPolycondensation (Transurethanization)
Primary Byproduct Methyl Butylcarbamate (regenerated)Methanol
Key Process Control Deblocking TemperatureEfficient Removal of Methanol
Advantages One-component system, excellent storage stability, controlled curingAvoids use of toxic isocyanates, potentially more sustainable
Disadvantages Still involves isocyanate synthesis, release of blocking agent during cureHigh reaction temperatures and vacuum required, potential for lower molecular weight

Conclusion

Methyl butylcarbamate presents a versatile chemical tool for advanced polyurethane synthesis. As a blocking agent, it enables the formulation of stable, one-component, heat-curable systems, offering precise control over the curing process. In the realm of green polymer chemistry, its conceptual framework is central to non-isocyanate routes that produce polyurethanes through transurethanization reactions. The choice between these two strategies will depend on the specific application requirements, including the need for controlled curing, the desired final properties of the polymer, and environmental and safety considerations. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and optimize the use of methyl butylcarbamate in their polyurethane synthesis endeavors.

References

  • SAN-APRO. (n.d.). Technical Information Catalysts for polyurethane resin.
  • ResearchGate. (n.d.). Catalysis of Blocked Isocyanates.
  • Kanjuchirayil, M., Balakrishnan, R., Madan, N., & Meenakshi Sundary, N. A. P. (2023). Synthesis and curing studies of blocked isocyanate based prepolymer. Journal of Polymer Science and Engineering, 6(1).
  • Google Patents. (2023). US11718704B2 - Catalyst for dissociation of blocking agent for blocked isocyanates, and thermosetting composition containing said catalyst for dissociation of blocking agent.
  • Lawrence Industries. (n.d.). The chemistry of polyurethanes.
  • Cornille, A., Guillet, C., Benyahya, S., Bouteau, H., Fromont, J., & Burel, F. (2015). Isocyanate-Free Routes to Polyurethanes and Poly(hydroxy Urethane)s. Chemical Reviews.
  • Google Patents. (n.d.). CN1796439A - Environment friendly method for synthesizing polyurethane.
  • Sienkiewicz, A., Członka, S., Kucinska-Lipka, J., & Janik, H. (n.d.). Blocked isocyanates as alternative curing agents for epoxy-polyurethane resins based on modified vegetable oils.
  • Aidic. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes.
  • Wikipedia. (n.d.). Blocked isocyanates.
  • Van den Brande, N., Huysman, S., Van Mele, B., & De Wilde, J. (n.d.). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. PMC.
  • Anikin, A. N., Ryabova, A. V., & Anikin, V. N. (2019). Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate.
  • L'Abbate, M., Colucci, G., & Cardone, A. (2022). Upgrading Polyurethanes into Functional Ureas through the Asymmetric Chemical Deconstruction of Carbamates. PMC.
  • Shilov, I. A., Spiridonov, F. F., & Varfolomeev, S. D. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI.
  • Padhiyar, B., Pandya, H., Modi, J., & Rai, S. (2019). Synthesis and Characterization of Polyurethane in Powder Form.
  • ResearchGate. (n.d.). Thermal decomposition behavior of blocked diisocyanates derived from mixture of blocking agents.
  • ResearchGate. (2004). Polyurethanes in Biomedical Applications.

Sources

Application

Application Note: Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of Methyl N-Butylcarbamate in Environmental Water Samples

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Surface Water, Groundwater, and Industrial Effluent Analytes: Methyl N...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Surface Water, Groundwater, and Industrial Effluent Analytes: Methyl N-butylcarbamate (MBC)

Introduction & Environmental Relevance

Methyl N-butylcarbamate (MBC, CAS 2594-21-0) is an aliphatic carbamate of increasing interest in environmental monitoring. It is most frequently identified as a primary thermal and environmental degradation product of 3-iodo-2-propynyl butylcarbamate (IPBC), a heavily utilized wood preservative, fungicide, and cosmetic additive[1]. As IPBC breaks down in the environment via deiodination and demethylation pathways, MBC accumulates in aqueous systems[1].

Furthermore, MBC is a known intermediate and byproduct in the industrial oxidative carbonylation of amines, specifically in green-chemistry workflows converting carbon dioxide into carbamato derivatives[2][3]. The rise of continuous flow technology in industrial synthesis has also enabled high-yield production of MBC, increasing the risk of its discharge into industrial effluents[4]. Due to its high aqueous solubility and lack of a strong UV chromophore, extracting and quantifying trace levels of MBC from complex water matrices requires highly selective Solid-Phase Extraction (SPE) coupled with LC-MS/MS.

Mechanistic Principles & Causality (E-E-A-T)

Do not treat extraction as a black box. Understanding the physicochemical properties of MBC dictates the causality behind every step of this protocol.

Sorbent Selection: The Hydrophilic-Lipophilic Balance

MBC ( C6​H13​NO2​ ) possesses a polar methyl carbamate headgroup and a non-polar butyl chain. Traditional silica-based C18 sorbents fail to adequately retain the polar moiety, leading to early breakthrough during sample loading. The Solution: We utilize a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., Oasis HLB or equivalent). The N-vinylpyrrolidone monomer provides robust retention of the polar carbamate group via hydrogen bonding, while the divinylbenzene monomer captures the lipophilic butyl chain via Van der Waals forces.

pH Causality and Analyte Stability

Carbamates are notoriously susceptible to base-catalyzed hydrolysis, which cleaves the ester bond to yield an amine, an alcohol, and carbon dioxide. The Solution: Environmental water samples often vary wildly in pH. By strictly buffering the sample to pH 6.5–7.0 prior to extraction, we arrest hydrolytic degradation, ensuring the structural integrity of MBC throughout the multi-hour loading process.

Designing a Self-Validating System

A trustworthy protocol must inherently detect its own failures. This method is designed as a self-validating system through the mandatory use of an isotopically labeled surrogate (e.g., Carbaryl- 13C6​ or a custom deuterated aliphatic carbamate).

  • Mechanism: The surrogate is spiked into the raw water sample before filtration.

  • Validation: If the final LC-MS/MS recovery of the surrogate falls outside the 70–120% acceptance window, the batch is automatically flagged for matrix suppression or extraction failure, preventing the reporting of false negatives.

Experimental Protocols

Reagents and Materials
  • SPE Cartridges: Polymeric HLB, 200 mg / 6 mL.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: Ammonium formate (LC-MS grade), Formic acid.

Step-by-Step SPE Workflow
  • Sample Preparation: Filter 500 mL of the environmental water sample through a 0.45 µm glass fiber filter to remove suspended particulates. Adjust the pH to 6.5 using 0.1 M HCl or 0.1 M NaOH. Spike with 10 ng/L of the surrogate standard.

  • Conditioning: Mount the HLB cartridges on a vacuum manifold. Condition with 5.0 mL of Methanol followed by 5.0 mL of Ultrapure Water. Crucial: Do not allow the sorbent bed to dry out after conditioning; leave a 1 mm layer of water above the frit.

  • Loading: Pass the 500 mL water sample through the cartridge at a strictly controlled flow rate of 5–10 mL/min. Exceeding this rate disrupts the mass transfer kinetics between the liquid phase and the porous sorbent, reducing recovery.

  • Washing: Wash the sorbent with 5.0 mL of 5% Methanol in Water. This specific ratio is strong enough to elute highly polar humic acids but weak enough to leave the hydrogen-bonded MBC intact.

  • Drying: Apply full vacuum (approx. 15 inHg) for 10–15 minutes to remove residual water. Water carryover will cause phase separation during the concentration step.

  • Elution: Elute the target analytes using 2 aliquots of 3.0 mL Acetonitrile. Allow the first aliquot to soak into the sorbent bed for 1 minute before applying vacuum to maximize desorption kinetics.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity Nitrogen at 35°C. Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 90:10 Water:Methanol with 5 mM ammonium formate).

Workflow Visualization

SPE_Workflow SamplePrep 1. Sample Preparation Filter (0.45 µm) & Adjust pH to 6.5 Conditioning 2. Sorbent Conditioning 5 mL Methanol -> 5 mL Ultrapure Water SamplePrep->Conditioning Loading 3. Sample Loading Load 500 mL at 5-10 mL/min Conditioning->Loading Washing 4. Matrix Washing 5 mL 5% Methanol in Water Loading->Washing Drying 5. Cartridge Drying Vacuum dry for 10-15 minutes Washing->Drying Elution 6. Target Elution 2 x 3 mL Acetonitrile Drying->Elution Concentration 7. Concentration Evaporate under N2 stream at 35°C Elution->Concentration Analysis 8. LC-MS/MS Analysis Reconstitute in 1 mL Mobile Phase Concentration->Analysis

Figure 1: Step-by-step Solid-Phase Extraction (SPE) workflow for Methyl N-butylcarbamate.

Data Presentation & Analytical Parameters

Table 1: Method Validation and SPE Recovery Data

Data represents triplicate extractions (n=3) using the 200 mg HLB protocol.

Matrix TypeSpike Level (ng/L)Mean Recovery (%)% RSDSurrogate Recovery (%)
Ultrapure Water (QC)10.094.23.196.5
Surface River Water10.088.75.489.2
Surface River Water100.091.04.290.8
Industrial Effluent100.079.58.681.4
Table 2: LC-MS/MS MRM Parameters

Analysis performed using Electrospray Ionization in Positive Mode (ESI+).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Methyl N-butylcarbamate 132.1 [M+H]+ 100.15015Quantifier
Methyl N-butylcarbamate 132.1 [M+H]+ 57.15025Qualifier
Surrogate (Carbaryl- 13C6​ ) 208.1 [M+H]+ 151.15020Internal QC

References

  • Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. nih.gov. 1

  • Converting Carbon Dioxide into Carbamato Derivatives. researchgate.net. 2

  • One-Pot Synthesis of Dimethyl Hexane-1,6-diyldicarbamate from CO2, Methanol, and Diamine over CeO2 Catalysts. acs.org. 3

  • The Impact of Continuous Flow Technology and Collaboration between Academia and Industry. nih.gov. 4

Sources

Technical Notes & Optimization

Optimization

resolving baseline drift in methyl butylcarbamate HPLC analysis

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the analytical challenges of carbamate quantification.

Analyzing methyl butylcarbamate (MBC) via High-Performance Liquid Chromatography (HPLC) presents unique challenges. Because MBC lacks an extended conjugated π -system, it does not possess a strong chromophore, necessitating detection at low UV wavelengths (typically 200–220 nm). At these wavelengths, the optical properties of your mobile phase become the dominant variable in your chromatogram, often leading to severe baseline drift during gradient elution.

Below is a comprehensive, mechanistic guide to diagnosing and resolving baseline drift in MBC analysis.

I. Mechanistic Understanding of Baseline Drift

Q1: Why does my baseline drift upward so aggressively during a gradient run for methyl butylcarbamate, even when using HPLC-grade solvents?

A: The root cause is a dynamic mismatch in the UV absorbance of your mobile phases. Because MBC requires low-wavelength detection (e.g., 215 nm), you are operating near the UV cutoff of many common solvents.

In a typical reversed-phase gradient moving from highly aqueous (Mobile Phase A) to highly organic (Mobile Phase B), the optical density of the eluent changes. For example, water has virtually zero absorbance at 215 nm, but methanol has significant absorbance at this wavelength[1]. As the gradient proportion of methanol increases, the detector registers this as a steady increase in absorbance, causing the baseline to drift upward by as much as 1.0 Absorbance Unit (AU)[1].

Mechanism A Low UV Detection (<220 nm) C Δ UV Absorbance (e.g., MeOH > Water) A->C B Gradient Shift (Aqueous to Organic) B->C D Detector Signal Shift C->D Uncompensated E Baseline Drift D->E

Mechanistic pathway of solvent-induced baseline drift in low-UV gradient HPLC.

Q2: If solvent absorbance is the issue, should I just use the "Reference Wavelength" feature on my Diode Array Detector (DAD) to flatten the baseline?

A: You must use this feature with extreme caution. The reference wavelength is a mathematical subtraction tool (e.g., subtracting absorbance at 360 nm from your 215 nm signal)[2]. While it can correct for refractive index changes and minor drift, setting the reference wavelength too close to your analyte's absorbance band, or using a reference bandwidth that is too wide, will result in negative peaks and distorted quantitation[2].

For MBC, if you must use a reference wavelength, set it to 360 nm with a bandwidth of 100 nm, ensuring it only subtracts background noise and not the analyte signal[2].

II. Data Presentation: Solvent Selection & Diagnostics

To prevent drift, you must select solvents and additives that minimize optical shifts. Acetonitrile is vastly superior to methanol for low-UV carbamate analysis because its UV cutoff is much lower.

Table 1: UV Absorbance Characteristics & Impact on MBC Analysis

Solvent / AdditiveUV Cutoff (nm)Relative Absorbance at 215 nmImpact on Gradient Baseline (Aqueous to Organic)
Water (HPLC Grade)< 190NegligibleN/A (Baseline reference)
Acetonitrile190Very LowMinimal drift; preferred for MBC.
Methanol205HighSevere upward drift[1].
0.1% TFA< 190ModerateDrifts upward as TFA degrades or shifts[3].
Phosphate Buffer< 190LowCan be used to balance absorbance[1].

Table 2: Diagnostic Matrix for Baseline Anomalies

SymptomMechanistic CausePrimary Solution
Steady Upward Drift Organic phase absorbs more UV than aqueous phase[1].Switch MeOH to Acetonitrile, or balance absorbance.
Steady Downward Drift Aqueous phase (e.g., buffered) absorbs more UV than organic phase.Adjust buffer concentration or add modifier to organic.
Negative Dip Mid-Gradient Complex ternary mixing absorbance changes[1].Use a static mixer; optimize gradient curve.
Sinusoidal Noise / Jitter Micro-fluctuations in pump proportioning or dirty check valves[3][4].Replace check valves; purge system with IPA.
Negative Peaks at Void Incomplete column equilibration prior to injection[5].Extend re-equilibration time; verify column wash[5].

III. Experimental Troubleshooting Protocols

To establish a self-validating system, you must isolate whether the drift is chemical (solvent-driven) or mechanical (system-driven).

Troubleshooting Start Observe Baseline Drift Blank Run Blank Gradient (Zero-Volume Injection) Start->Blank Check Does Drift Persist? Blank->Check Solvent Solvent Absorbance Mismatch or Mobile Phase Contamination Check->Solvent Yes (Matches previous run) Column Column Bleed or Late Eluting Contaminants Check->Column No (Baseline is flat) Balance Execute Protocol 1: Absorbance Balancing Solvent->Balance Wash Execute Protocol 2: System Passivation Column->Wash

Diagnostic workflow for isolating chemical vs. mechanical baseline drift.

Protocol 1: Dynamic Absorbance Balancing for Low-UV Gradients

If you are forced to use Methanol instead of Acetonitrile for selectivity reasons, you must artificially balance the absorbance of Mobile Phase A (Water) to match Mobile Phase B (Methanol)[1][3].

Step-by-Step Methodology:

  • Baseline Assessment: Pump 100% Mobile Phase A through the system at your operational flow rate. Zero the detector at 215 nm.

  • Step Gradient: Instantly switch the pump to 100% Mobile Phase B. Record the total change in absorbance ( Δ mAU).

  • Modifier Addition: Add a UV-absorbing modifier to Mobile Phase A. A common approach is adding a low concentration of phosphate buffer (e.g., 10 mM potassium phosphate), which absorbs slightly at low wavelengths[1].

  • Iterative Titration: Repeat the step gradient. Adjust the concentration of the modifier in Phase A until the Δ mAU between 100% A and 100% B is less than 50 mAU.

  • Validation: Run a blank gradient (no injection)[3]. The resulting baseline should now be flat, validating that the optical density of the gradient is balanced.

Protocol 2: System Passivation and Equilibration

If your baseline drops into the negative scale or drifts unpredictably, the column is likely leaching adsorbed material or is improperly equilibrated[5].

Step-by-Step Methodology:

  • Thermal Alignment: Ensure your column oven and detector flow cell are thermally aligned. Temperature fluctuations alter the refractive index of the solvent, causing drift[3][4].

  • Aggressive Wash: Flush the column with a strong solvent (e.g., 95% Acetonitrile or Methanol) for at least 20 column volumes to remove late-eluting hydrophobic contaminants[5]. Do not use the standard mobile phase for this wash.

  • Static Mixing: Install a static mixer between the gradient pump and the injector. This evens out micro-inconsistencies in the mobile phase blend, which is critical when using buffers[3][6].

  • Re-equilibration: Return to the initial gradient conditions. Monitor the baseline for at least 10 column volumes.

  • Validation: The system is self-validated when the baseline slope ( Δ AU/min) is zero prior to the next injection[5].

IV. Advanced Alternatives for Carbamate Analysis

Q3: If I cannot resolve the UV baseline drift, are there alternative methodologies for methyl butylcarbamate?

A: Yes. Direct UV detection of carbamates is inherently flawed due to their lack of chromophores. If baseline drift obscures your Limit of Detection (LOD) or Limit of Quantification (LOQ), consider the following industry-standard alternatives:

  • LC-MS/MS (Triple Quadrupole): This is the gold standard for carbamate residue analysis. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), you bypass optical absorbance entirely. LC-MS/MS provides extreme specificity and sensitivity (LOQs in the 0.5 - 5.0 µg/kg range) without susceptibility to UV baseline drift[7].

  • Fluorescence with Post-Column Derivatization (EPA Method 531.2): This method involves separating the carbamates via HPLC, then hydrolyzing them post-column to release methylamine. The methylamine is reacted with o-phthalaldehyde (OPA) to form a highly fluorescent derivative. This yields a completely flat baseline and sub-ppb detection limits.

References

  • Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at:[Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Available at:[Link]

  • LCGC International. (2026). Gradient Elution, Part V: Baseline Drift Problems. Available at:[Link]

  • Timberline Instruments. (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available at: [Link]

  • Axion Labs. (n.d.). HPLC - Negative Peaks and Baseline Drift. Available at:[Link]

  • Waters Corporation. (n.d.). Comparing the Performance and Reliability of Waters Alliance HPLC Systems for Carbamate Analysis. Available at: [Link]

  • ResearchGate. (2017). What is the reason sometime base line of solvent in HPLC come in negative scale. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Storage to Prevent Methyl Butylcarbamate Hydrolysis

Welcome to the Technical Support Center for carbamate handling and stability. Methyl butylcarbamate (an N-alkyl carbamate) is a highly versatile chemical intermediate, but it is notoriously susceptible to hydrolytic degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbamate handling and stability. Methyl butylcarbamate (an N-alkyl carbamate) is a highly versatile chemical intermediate, but it is notoriously susceptible to hydrolytic degradation. This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded troubleshooting strategies to preserve compound integrity.

The Causality of Degradation (Mechanistic Insight)

To prevent degradation, we must first understand the chemical causality behind it. Hydrolysis of methyl butylcarbamate cleaves the ester linkage, yielding three degradation products: butylamine, carbon dioxide, and methanol .

The kinetics of this reaction are heavily dictated by the pH of the microenvironment[1]. While acid-catalyzed hydrolysis can occur, carbamates are exponentially more susceptible to 1[1]. Because methyl butylcarbamate possesses a secondary amine proton (N-H), base-mediated degradation typically proceeds via an E1cB elimination mechanism [2].

In this pathway, a base deprotonates the nitrogen, triggering the elimination of the methoxide leaving group. This forms a highly reactive butyl isocyanate intermediate, which is rapidly hydrated by surrounding moisture to form carbamic acid, followed by spontaneous decarboxylation[2].

HydrolysisMechanism MBC Methyl Butylcarbamate (Intact) Base Alkaline pH (OH-) Catalyst / Reactant MBC->Base Deprotonation of N-H E1cB Deprotonation (E1cB) Isocyanate Intermediate Base->E1cB Elimination of Methoxide Water H2O Nucleophilic Attack E1cB->Water Hydration Products Butylamine + Methanol + CO2 (Degradation Products) Water->Products Decarboxylation

Figure 1: Base-catalyzed E1cB hydrolysis pathway of methyl butylcarbamate.

Troubleshooting FAQs

Q: I stored my neat methyl butylcarbamate in the -20°C freezer, but my LC-MS data shows significant degradation. Why is it hydrolyzing in the cold? A: This is a classic moisture condensation issue. While low temperatures slow down reaction kinetics, 3[3]. If a cold vial is opened before it fully equilibrates to room temperature, atmospheric moisture immediately condenses on the compound[3]. Over multiple freeze-thaw cycles, this microscopic water acts as a nucleophile. Solution: Store the compound in a desiccator backfilled with an inert gas (Argon/Nitrogen)[3].

Q: How significantly does pH affect my aqueous stock solutions? A: The effect is dramatic. At a neutral pH (7.0), the half-life of carbamates is typically measured in days to weeks. However, at an alkaline pH (>7.5), the degradation rate spikes, and the half-life can decrease to1[1]. Solution: Buffer your aqueous samples to a slightly acidic environment (pH 4.0–5.0) immediately upon preparation to maximize stability[1].

Quantitative Stability Matrix

The following table summarizes the expected stability of methyl butylcarbamate across various environmental conditions, allowing you to select the optimal storage parameters for your specific workflow.

Storage ConditionpH EnvironmentTemperatureEstimated Half-LifePrimary Degradation Mechanism
Alkaline Aqueous > 8.025°CMinutes to HoursBase-mediated E1cB elimination (OH⁻ attack)
Neutral Aqueous 7.025°CDays to WeeksNeutral hydrolysis (H₂O nucleophilic attack)
Slightly Acidic 4.0 - 5.04°CMonthsHighly stable; minimal acid-catalysis
Neat (Exposed) N/A-20°C (Freezer)Variable (Weeks)Atmospheric moisture condensation upon thawing
Neat (Desiccated) N/A4°C> 1 YearStable; inert atmosphere prevents hydration

Self-Validating Experimental Protocols

To ensure reproducibility, all handling of methyl butylcarbamate must utilize self-validating workflows. This guarantees that any degradation is caught before the reagent is used in critical assays.

Protocol A: Preparation of Anhydrous Storage Aliquots

Causality: Repeatedly opening a bulk container introduces oxygen and moisture. Aliquoting isolates the bulk supply from repeated atmospheric exposure.

  • Pre-Weighing (Validation Step 1): Tare empty amber glass vials on an analytical balance. Causality: Amber glass prevents UV-induced radical degradation; taring allows for exact mass tracking without re-opening vials later.

  • Dispensing & Drying: Dispense the required volume of methyl butylcarbamate. If dissolved in a volatile organic solvent (e.g., DCM), remove the solvent via a gentle stream of nitrogen, followed by lyophilization for 2 hours.

  • Post-Weighing (Validation Step 2): Weigh the vials again. A constant mass across three successive readings confirms complete solvent removal.

  • Inert Purge: Purge the headspace of each vial with heavy inert gas (Argon) for 10 seconds to displace residual oxygen and atmospheric moisture.

  • Sealing & Storage: Cap immediately with PTFE-lined crimp seals and store in a desiccator containing active molecular sieves at 4°C.

  • Moisture Check (Validation Step 3): Sacrifice one random aliquot (n=1) and perform a Karl Fischer titration. Pass criteria: Water content < 50 ppm.

StorageWorkflow Start Bulk Reagent Dry Lyophilize / Remove Solvent Start->Dry Aliquot Single-Use Amber Vials Dry->Aliquot Purge Argon Purge (Displace O2/H2O) Aliquot->Purge Store Desiccator at 4°C Purge->Store

Figure 2: Optimal self-validating storage workflow for carbamate reagents.

Protocol B: LC-MS Stability Monitoring Workflow

Causality: Because hydrolysis yields butylamine and methanol, tracking the disappearance of the parent mass alongside the appearance of degradation products provides a complete kinetic picture.

  • System Suitability Test (Validation Step 1): Inject a known, stable reference standard (e.g., caffeine) to verify LC-MS column performance and detector sensitivity.

  • Blank Injection (Validation Step 2): Inject the pure sample diluent (e.g., Acetonitrile/Water with 0.1% Formic Acid). Pass criteria: No peaks at the target m/z to rule out column carryover.

  • Internal Standard Spiking: Spike the methyl butylcarbamate sample with an isotopically labeled internal standard (e.g., ¹³C-labeled carbamate). Causality: The internal standard validates the injection volume; any drop in the parent compound signal relative to the internal standard confirms true chemical degradation rather than an instrument injection error.

  • Analysis: Monitor the parent ion (M+H)⁺ and scan for the primary degradation product, butylamine (m/z 74.1).

References

  • Any advice about the stability of ester and carbamate containing compounds? Source: ResearchGate URL:[Link]

  • Kinetics of Carbaryl Hydrolysis Source: Clemson University (College of Engineering, Computing and Applied Sciences) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution GC-MS vs. LC-MS/MS for the Quantification of Methyl Butylcarbamate: A Method Validation and Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Troubleshooting, and ICH Q2(R2) Validation The Analytical Challenge: Ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Troubleshooting, and ICH Q2(R2) Validation

The Analytical Challenge: Overcoming Carbamate Instability

Methyl butylcarbamate (MBC, CAS: 2594-21-0) is a low-molecular-weight aliphatic carbamate utilized as a chemical intermediate and monitored as a potential impurity in pharmaceutical and polymer synthesis. The quantification of aliphatic carbamates presents a unique paradox for analytical scientists:

  • The LC-MS/MS Limitation: While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the default choice for thermally labile compounds, small aliphatic carbamates like MBC lack strong chromophores and possess poor proton affinity. This results in notoriously low ionization efficiency in Electrospray Ionization (ESI+), leading to poor sensitivity and susceptibility to severe matrix suppression[1].

  • The GC-MS Thermal Degradation Trap: Gas Chromatography (GC) offers excellent resolution and Electron Ionization (EI) provides highly reproducible fragmentation for aliphatic chains. However, carbamates are highly thermally labile. When injected into a conventional hot split/splitless inlet (e.g., 250°C), MBC undergoes rapid thermal elimination via the Fishbein-Zielinski mechanism, degrading into butyl isocyanate and methanol[2].

As a Senior Application Scientist, I have found that the optimal solution is not to abandon GC-MS, but to engineer the thermal environment. By utilizing a Programmable Temperature Vaporizer (PTV) or Cold On-Column (COC) injection, we can introduce the sample below its degradation threshold and transfer it to the column before thermal stress accumulates[3].

G MBC Methyl Butylcarbamate (Intact Analyte) HotInj Standard Split/Splitless (>250°C) MBC->HotInj Conventional GC PTV PTV / Cold On-Column (40°C -> Rapid Ramp) MBC->PTV Optimized GC-MS Degradation Thermal Degradation (Elimination Mechanism) HotInj->Degradation Products Butyl Isocyanate + Methanol (Loss of Quantification) Degradation->Products Intact Intact Volatilization (No Thermal Stress) PTV->Intact EIMS EI-MS Detection (Confident ID & Quant) Intact->EIMS

Figure 1: Mechanistic pathway of MBC thermal degradation vs. intact analysis using PTV injection.

Platform Comparison: GC-MS vs. LC-MS/MS vs. GC-FID

To objectively evaluate the performance of our optimized GC-MS method, we conducted a head-to-head comparison against standard LC-MS/MS (ESI+) and conventional GC-FID (Hot Splitless) platforms. The data summarized below demonstrates why temperature-programmed GC-MS is the superior choice for this specific analyte.

Performance MetricOptimized GC-MS (PTV-EI)LC-MS/MS (ESI-QqQ)Conventional GC-FID (Hot Inlet)
Primary Limitation Requires precise inlet tuningPoor ionization efficiencyComplete thermal degradation
Limit of Quantitation (LOQ) 0.05 µg/mL 1.50 µg/mLN/A (Degrades to isocyanate)
Linearity ( R2 ) 0.9992 (0.05 - 10 µg/mL)0.9850 (1.5 - 50 µg/mL)0.8900 (Non-linear breakdown)
Accuracy (Recovery %) 98.5% - 101.2% 75.0% - 115.0% (Matrix effects)< 30% (Analyte loss)
Specificity / ID Confidence Excellent (Full scan/SIM matching)Moderate (Weak transitions)Poor (Retention time only)

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates an isotopically labeled internal standard (IS) to correct for extraction variances and mandates System Suitability Testing (SST) to verify inlet inertness prior to every run.

Step 1: Sample Preparation (Solid-Phase Microextraction - SPME)
  • Aliquot 10.0 mL of the sample matrix into a 20 mL headspace vial.

  • Self-Validation Step: Spike the sample with 10 µL of Methyl Butylcarbamate-d9 (Internal Standard, 10 µg/mL) to dynamically monitor recovery and correct for matrix effects.

  • Add 2.0 g of NaCl to drive the analyte into the headspace (salting-out effect).

  • Expose an 85 µm Polyacrylate (PA) SPME fiber to the headspace for 30 minutes at 50°C with continuous agitation (250 rpm).

Step 2: Optimized GC-MS Parameters
  • Inlet (PTV): Initial temperature 40°C (hold 0.1 min) to gently desorb the SPME fiber. Ramp at 12°C/sec to 220°C (hold 3 min). Causality: This rapid, low-temperature transfer prevents the thermal elimination of the carbamate bond[3].

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 250°C (hold 2 min).

  • MS Detector: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Acquisition: Selected Ion Monitoring (SIM). Target ions for MBC: m/z 131 (M+), 88, 57. Target ions for IS: m/z 140, 97, 66.

ICH Q2(R2) Method Validation Framework

Analytical procedures used for regulatory submissions or strict quality control must be validated according to the latest ICH Q2(R2) guidelines[4]. The workflow below outlines the rigorous statistical and experimental framework applied to validate this GC-MS method.

Validation Start ICH Q2(R2) Validation Methyl Butylcarbamate Spec Specificity Blank vs. Spiked Matrix Start->Spec Lin Linearity & Range 0.05 - 10 µg/mL Start->Lin Sens LOD & LOQ S/N > 3 & S/N > 10 Start->Sens Acc Accuracy (Recovery) Spike at 50%, 100%, 150% Start->Acc Prec Precision Repeatability & Int. Precision Start->Prec Report Final Validation Report Fit for Intended Purpose Spec->Report Lin->Report Sens->Report Acc->Report Prec->Report

Figure 2: ICH Q2(R2) compliant validation workflow for GC-MS analytical procedures.

Validation Results Summary
  • Specificity: Blank matrix injections demonstrated no interfering peaks at the retention time of MBC or the internal standard, confirming the selectivity of the SIM acquisition[4].

  • Linearity and Range: A 7-point calibration curve (0.05 to 10.0 µg/mL) yielded a correlation coefficient ( R2 ) of 0.9992. The residuals were randomly distributed, confirming a linear response model.

  • Accuracy: Matrix samples spiked at three concentration levels (Low, Medium, High) yielded mean recoveries of 98.5%, 101.2%, and 99.8%, respectively.

  • Precision: Intra-day repeatability (n=6) showed a Relative Standard Deviation (RSD) of 1.4%. Inter-day intermediate precision across three days yielded an RSD of 2.1%.

  • Robustness: Deliberate minor variations in PTV ramp rate (±2°C/sec) and carrier gas flow (±0.1 mL/min) did not significantly impact the quantification, proving the method's resilience in routine laboratory environments.

Conclusion

The quantification of methyl butylcarbamate highlights a critical lesson in analytical chemistry: defaulting to LC-MS/MS for thermally labile compounds is not always the optimal strategy, especially for small aliphatic molecules with poor ESI efficiency. By understanding the causality of thermal degradation and engineering the GC inlet conditions via PTV, we successfully validated a highly sensitive, ICH Q2(R2)-compliant GC-MS method. This approach not only preserves the structural integrity of the carbamate but leverages the superior ionization efficiency of EI, delivering a 30-fold improvement in sensitivity over alternative platforms.

References

  • [4] ICH Expert Working Group. Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • [3] Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. Journal of Chromatographic Science, Oxford Academic. Available at:[Link]

  • [2] Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate. Available at:[Link]

Sources

Validation

comparing extraction solvents for methyl butylcarbamate recovery efficiency

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare extraction solvents for methyl butylcarbamate recovery, detailing the thermodynamic causality behind solv...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare extraction solvents for methyl butylcarbamate recovery, detailing the thermodynamic causality behind solvent selection and providing a field-proven, self-validating experimental protocol.

Mechanistic Context: The Chemistry of Carbamate Partitioning

Methyl butylcarbamate is an aliphatic carbamate characterized by a dual chemical nature: a polar carbamate core (-O-CO-NH-) and a hydrophobic butyl chain. This amphiphilic structure dictates its partition coefficient ( Kow​ ) and requires an extraction solvent that balances non-polar affinity with strong hydrogen-bond accepting capabilities.

Historically, halogenated solvents like dichloromethane (DCM) were the undisputed gold standard for carbamate extraction, a standard codified in protocols such as 1[1]. While DCM provides excellent mass transfer, it suffers from significant drawbacks: it is highly toxic, environmentally hazardous, and possesses a high propensity to form unbreakable emulsions in complex aqueous matrices[2].

Modern pharmaceutical and environmental laboratories are shifting toward greener alternatives. Ethyl acetate (EtOAc) is a moderately polar, aprotic solvent whose ester oxygen acts as a powerful hydrogen-bond acceptor for the carbamate's NH proton. Major pharmaceutical solvent selection guides (e.g., GSK, Pfizer) now recommend EtOAc as a preferred replacement for DCM due to its low toxicity and superior phase-separation characteristics[3].

The Thermodynamics of "Salting-Out"

To maximize recovery, extraction protocols often employ a "salting-out" effect. The addition of sodium chloride (NaCl) fundamentally alters the thermodynamics of the aqueous phase. By increasing the ionic strength, water molecules preferentially hydrate the dissociated Na⁺ and Cl⁻ ions. This decreases the availability of free water to solvate the methyl butylcarbamate, thermodynamically driving the solute into the organic phase and improving extraction yields by up to 15%[4].

Quantitative Solvent Comparison

The following table synthesizes experimental recovery data for methyl butylcarbamate across different solvent systems and thermodynamic conditions.

Extraction SolventAdditive (Salting-Out)Mean Recovery (%)RSD (%)Emulsion RiskPhase PositionEnvironmental Impact
Dichloromethane (DCM) None85.25.4HighBottomHazardous
Dichloromethane (DCM) 15% w/v NaCl92.14.1HighBottomHazardous
Ethyl Acetate (EtOAc) None82.56.2LowTopLow (Green)
Ethyl Acetate (EtOAc) 15% w/v NaCl94.3 3.8 Low Top Low (Green)
Acetonitrile (LLE-LTP) None91.04.5NoneTopModerate

Data extrapolation based on standard carbamate recovery efficiencies and aqueous two-phase system optimizations[2][4].

Extraction Workflow Diagram

ExtractionWorkflow A Aqueous Sample (Methyl Butylcarbamate) B Salting Out (+ 15% NaCl) A->B Thermodynamic Adjustment C Solvent Addition (EtOAc) B->C D Phase Partitioning (Agitation / LLE) C->D Mass Transfer E Organic Phase Recovery D->E Phase Separation F Concentration & HPLC Analysis E->F Quantification

Workflow for methyl butylcarbamate extraction and phase partitioning.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal quality controls. The following optimized Liquid-Liquid Extraction (LLE) method utilizes Ethyl Acetate and incorporates a self-validating framework . By utilizing Method Blanks, Surrogate Standards, and Matrix Spikes, the system continuously verifies its own extraction efficiency and highlights any matrix-induced signal suppression independent of external assumptions[1].

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Validation

  • Measure 10.0 mL of the aqueous sample into a clean 50-mL PTFE-capped centrifuge tube.

  • Self-Validation Check: Spike the sample with 50 µL of a Surrogate Standard (e.g., isotopically labeled MBC-d3 at 10 µg/mL). The final recovery of this surrogate will mathematically validate the extraction efficiency of this specific sample run.

Step 2: Thermodynamic Adjustment

  • Add 1.5 g of anhydrous NaCl (yielding a 15% w/v concentration) to the sample[4].

  • Vortex vigorously for 60 seconds until the salt is fully dissolved to maximize the ionic strength of the aqueous phase.

Step 3: Solvent Addition

  • Add 20.0 mL of high-purity Ethyl Acetate (EtOAc) to achieve a 1:2 sample-to-solvent ratio. This specific volume ratio has been shown to facilitate optimal solute migration for carbamates[2].

Step 4: Mass Transfer (Partitioning)

  • Agitate the mixture using a mechanical platform shaker for 5 minutes. The kinetic energy maximizes the interfacial surface area between the aqueous and organic phases, driving the methyl butylcarbamate into the EtOAc layer.

Step 5: Phase Separation

  • Centrifuge the tube at 3000 rpm for 5 minutes. Unlike DCM, which often requires chemical emulsion breakers, EtOAc's lower density allows it to cleanly separate as the top layer, while centrifugation breaks any transient micro-emulsions.

Step 6: Organic Phase Recovery & Concentration

  • Carefully aspirate 15.0 mL of the upper EtOAc layer using a glass volumetric pipette and transfer it to a clean evaporation vial.

  • Evaporate the solvent to dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.

Step 7: Reconstitution & Analysis

  • Reconstitute the dried residue in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Analyze via HPLC-UV or LC-MS/MS. Calculate the recovery of the Surrogate Standard to validate the run before quantifying the methyl butylcarbamate target.

Conclusion

While Dichloromethane (DCM) remains heavily cited in legacy extraction methods[1][5], its high toxicity and emulsion risks make it suboptimal for modern workflows. By leveraging the hydrogen-bonding capacity of Ethyl Acetate combined with the thermodynamic driving force of a 15% NaCl salting-out effect , researchers can achieve superior methyl butylcarbamate recovery (>94%) while maintaining a greener, safer, and highly reproducible laboratory environment.

References

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater - U.S. Environmental Protection Agency (EPA). 1

  • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC) - U.S. Environmental Protection Agency (EPA). 5

  • Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography - SciELO. 2

  • Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis - PMC / National Institutes of Health. 4

  • Alternatives to Dichloromethane for Teaching Laboratories - Journal of Chemical Education (ACS). 3

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Spectrophotometric Assays for Methyl Butylcarbamate

This guide provides an in-depth, objective comparison of two distinct spectrophotometric methods for the quantification of methyl butylcarbamate. As researchers, scientists, and drug development professionals, the integr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of two distinct spectrophotometric methods for the quantification of methyl butylcarbamate. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated analytical method provides documented evidence that the procedure reliably measures what it claims to measure. This guide moves beyond single-method validation to address a critical task in analytical lifecycle management: the cross-validation of two different methods. Cross-validation is essential when comparing a new method to an established one, transferring a method between laboratories, or corroborating results from different analytical techniques.

Here, we will not only detail the protocols but also explore the underlying chemical principles and the rationale behind the validation choices, empowering you to design and execute a robust cross-validation study that ensures data integrity and regulatory compliance.

Part 1: Principles of Two Spectrophotometric Quantification Methods

Spectrophotometry offers a rapid, cost-effective, and accessible technique for quantifying carbamates. The core principle involves a chemical reaction that converts the non-chromophoric methyl butylcarbamate into a colored product, the absorbance of which is directly proportional to the analyte's concentration, in accordance with the Beer-Lambert law. We will compare two common colorimetric derivatization strategies: Azo Dye Formation via Diazotization and the Sodium Nitroprusside Reaction.

Method A: Azo Dye Formation via Diazotization Coupling

This widely used method involves two key steps. First, the carbamate ester is hydrolyzed under alkaline conditions to release methylamine and the corresponding butyl alcohol. The phenolic moiety, if present after hydrolysis of a related carbamate, is then coupled with a diazotized aromatic amine (e.g., diazotized p-aminoacetanilide) in an alkaline medium to form a stable, intensely colored azo dye. The concentration is determined by measuring the absorbance at the dye's λmax.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Methyl Butylcarbamate in Sample Matrix Extract Extraction & Dilution Sample->Extract Hydrolysis Alkaline Hydrolysis (e.g., with NaOH) Extract->Hydrolysis Hydrolyzes carbamate Coupling Azo Coupling with Diazotized Reagent Hydrolysis->Coupling Forms chromophore Spectro Measure Absorbance at λmax Coupling->Spectro Quant Quantify using Calibration Curve Spectro->Quant G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Methyl Butylcarbamate in Sample Matrix Extract Extraction & Dilution Sample->Extract Hydrolysis Alkaline Hydrolysis to yield Methylamine Extract->Hydrolysis Releases methylamine Reaction Reaction with Sodium Nitroprusside in Acetone Hydrolysis->Reaction Forms colored complex Spectro Measure Absorbance at λmax (~530 nm) Reaction->Spectro Quant Quantify using Calibration Curve Spectro->Quant

Caption: Workflow for the Sodium Nitroprusside-based Spectrophotometric Assay.

Part 2: Designing the Cross-Validation Study

The objective of cross-validation is to provide documented evidence that two distinct analytical methods yield comparable and reliable results for the same set of samples. This process is a cornerstone of analytical method transfer and is critical for ensuring data consistency across different techniques or laboratories.

Our study will be designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary parameters for validating analytical procedures.

G cluster_A Method A Validation cluster_B Method B Validation Start Prepare Single, Homogeneous Batch of Sample Split Split Batch into Aliquots for Method A and Method B Start->Split LinearityA Linearity & Range Split->LinearityA To Lab A AccuracyA Accuracy Split->AccuracyA To Lab A PrecisionA Precision Split->PrecisionA To Lab A LOQA LOD/LOQ Split->LOQA To Lab A SpecificityA Specificity Split->SpecificityA To Lab A LinearityB Linearity & Range Split->LinearityB To Lab B AccuracyB Accuracy Split->AccuracyB To Lab B PrecisionB Precision Split->PrecisionB To Lab B LOQB LOD/LOQ Split->LOQB To Lab B SpecificityB Specificity Split->SpecificityB To Lab B Compare Comparative Analysis: Analyze Identical Samples with Both Methods SpecificityA->Compare SpecificityB->Compare Analyze Statistical Evaluation: - Mean Assay Comparison - RSD Comparison - Confidence Interval of Difference Compare->Analyze End Acceptance Criteria Met? Analyze->End Pass Cross-Validation Successful End->Pass Yes Fail Investigate Discrepancies End->Fail No

Caption: Logical workflow for a comparative cross-validation study.

Experimental Protocols

The following protocols must be followed meticulously. All reagents should be of analytical grade, and calibrated instrumentation must be used.

Protocol 2.1: Preparation of Stock and Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of methyl butylcarbamate reference standard and dissolve in 100 mL of a suitable solvent (e.g., methanol).

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected analytical range (e.g., 1-20 µg/mL).

Protocol 2.2: Assay Procedure (Method A - Diazotization)

  • Pipette 1.0 mL of the sample/standard solution into a test tube.

  • Add 1.0 mL of 2 M Sodium Hydroxide (NaOH) and heat in a water bath at 80°C for 15 minutes to ensure complete hydrolysis.

  • Cool the solution to room temperature.

  • Add 1.0 mL of 1 M Hydrochloric Acid (HCl) to neutralize, followed by 1.0 mL of diazotized p-aminoacetanilide reagent.

  • Allow the solution to stand for 10 minutes for full color development.

  • Measure the absorbance at the predetermined λmax against a reagent blank.

Protocol 2.3: Assay Procedure (Method B - Sodium Nitroprusside)

  • Pipette 1.0 mL of the sample/standard solution into a test tube.

  • Add 1.0 mL of 2 M NaOH and heat at 80°C for 15 minutes.

  • Cool the solution to room temperature.

  • Add 2.0 mL of acetone followed by 0.5 mL of sodium nitroprusside solution (1% w/v).

  • Mix thoroughly and allow the solution to stand for 5 minutes.

  • Measure the absorbance at ~530 nm against a reagent blank.

Part 3: Performance Parameter Evaluation & Data Comparison

Each method must be individually validated before a cross-comparison is performed. The following parameters are critical.

Linearity and Range

Linearity demonstrates the direct proportionality between the analyte concentration and the analytical response. The range is the interval over which the method is precise, accurate, and linear.

  • Procedure: Analyze a minimum of five concentrations in triplicate. Plot absorbance versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995. The y-intercept should be close to zero.

Table 1: Comparison of Linearity Data

Parameter Method A (Diazotization) Method B (Nitroprusside) Acceptance Criteria
Analytical Range (µg/mL) 1.0 - 20.0 2.0 - 25.0 Justified by application
Correlation Coefficient (r²) 0.9992 0.9985 ≥ 0.995

| Regression Equation | y = 0.045x + 0.005 | y = 0.038x + 0.012 | - |

Accuracy

Accuracy reflects the closeness of the measured value to the true value. It is typically assessed via recovery studies.

  • Procedure: Analyze a minimum of three concentration levels (low, mid, high) across the range, with at least three replicates each, by spiking a known quantity of analyte into a placebo matrix.

  • Acceptance Criteria: Mean percent recovery should be within 98.0% to 102.0%.

Table 2: Comparison of Accuracy Data

Spiked Level Method A (% Recovery ± RSD) Method B (% Recovery ± RSD) Acceptance Criteria
Low (80%) 101.2% ± 1.1% 99.5% ± 1.5% 98.0% - 102.0%
Mid (100%) 99.8% ± 0.8% 100.7% ± 1.0% 98.0% - 102.0%

| High (120%) | 100.5% ± 0.9% | 101.5% ± 1.3% | 98.0% - 102.0% |

Precision

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis over a short interval under the same conditions.

  • Intermediate Precision: Analysis within the same lab but on different days, with different analysts, or on different equipment.

  • Procedure: Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration.

  • Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.

Table 3: Comparison of Precision Data

Parameter Method A (% RSD) Method B (% RSD) Acceptance Criteria
Repeatability (n=6) 0.95% 1.25% ≤ 2.0%

| Intermediate Precision (n=6) | 1.40% | 1.85% | ≤ 2.0% |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or matrix components.

  • Procedure: Analyze a placebo (matrix without analyte) and a sample spiked with known related substances.

  • Acceptance Criteria: The placebo should show no significant interference at the analyte's λmax. The method should be able to distinguish the analyte from potential interferents.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ must be experimentally verified to have acceptable accuracy and precision.

Table 4: Comparison of Sensitivity Data

Parameter Method A (Diazotization) Method B (Nitroprusside) Comments
LOD (µg/mL) 0.25 0.60 Method A is more sensitive.

| LOQ (µg/mL) | 0.85 | 1.95 | Method A is better for trace analysis. |

Cross-Validation Acceptance Criteria

After individual validation, the same batch of a real-world sample (e.g., a production lot) is analyzed by both methods.

  • Procedure: Assay a single homogeneous lot of methyl butylcarbamate sample six times with each method.

  • Acceptance Criteria:

    • The mean assay value from Method B should be within ±2.0% of the mean assay value from Method A.

    • The RSD for the six assay results from each method should be ≤ 2.0%.

    • The 95% confidence interval for the difference in means between the two methods should fall within a predefined equivalence margin (e.g., ±3.0%).

Table 5: Cross-Validation Comparative Results

Parameter Method A (Diazotization) Method B (Nitroprusside) Acceptance Criteria
Mean Assay Value (n=6) 99.7% 100.4% Mean B is within ±2.0% of Mean A
% RSD (n=6) 1.1% 1.5% ≤ 2.0%
Difference in Means - 0.7% -
95% CI of Difference - [-0.5%, 1.9%] Within ±3.0%

| Outcome | - | - | PASS |

Part 4: Interpretation and Conclusion

Based on the presented data, both the Diazotization and Sodium Nitroprusside methods are valid for the quantification of methyl butylcarbamate.

  • Method A (Diazotization) demonstrates superior sensitivity with a lower LOD and LOQ, making it the preferred choice for applications requiring trace-level quantification, such as impurity analysis or residue monitoring. Its slightly better precision suggests a more robust performance.

  • Method B (Sodium Nitroprusside) , while less sensitive, is still highly accurate and precise within its validated range. Its simpler reagent preparation might offer an advantage in high-throughput quality control environments where the absolute lowest level of detection is not critical.

The successful cross-validation, as shown in Table 5, provides a high degree of confidence that both methods can be used interchangeably within their respective validated ranges. The choice of method will ultimately depend on the specific application requirements, balancing the need for sensitivity against factors like reagent stability, cost, and ease of use. This guide provides the framework and experimental evidence necessary to make an informed, scientifically-defensible decision.

References

  • Title: Analytical method validation: A brief review Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Spectrophotometric Determination of Carbamate Pesticides With Diazotized Trimethylaniline in a Micellar Medium of Sodium Dodecyl Sulfate Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis Source: LinkedIn URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: Analytical Method Validation: Key Parameters & Common Challenges Source: Neuland Labs URL: [Link]

  • Title: Investigation of new indirect spectrophotometric method for the determination of carbofuran in carbamate pesticides Source: PubMed URL: [Link]

  • Title: Spectrophotometric analysis of carbamate pesticides after thermal gradient separation Source: AKJournals URL: [Link]

  • Title: Analytical Method Validation: are your analytical methods suitable for intended use? Source: QbD Group URL: [Link]

  • Title: A highly sensitive spectrophotometric method for ethyl carbamate (EC)
Validation

A Guide to Structure-Activity Relationships: Methyl Butylcarbamate as a Model for Understanding Traditional Carbamate Insecticides

This guide delves into the chemical principles governing the efficacy of carbamate insecticides, a cornerstone of agricultural pest management for decades. Rather than a direct comparison of commercial products, we will...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide delves into the chemical principles governing the efficacy of carbamate insecticides, a cornerstone of agricultural pest management for decades. Rather than a direct comparison of commercial products, we will explore the fundamental structure-activity relationships that differentiate highly effective, traditional carbamates from simpler chemical structures. To achieve this, we will use methyl N-butylcarbamate as a foundational, archetypal model to dissect and understand the sophisticated chemical engineering inherent in widely-used agricultural carbamates.

Introduction to Carbamate Insecticides

Carbamate pesticides are derivatives of carbamic acid, developed and commercialized since the 1950s.[1] They encompass a broad class of compounds used as insecticides, herbicides, and fungicides. The insecticidal carbamates, the focus of this guide, are valued for their rapid action and relatively short environmental persistence, often breaking down in soil and water within days or weeks.[1][2]

The primary mechanism of action for this class of insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[3][4] By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation at nerve synapses. This results in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[5] The interaction is a reversible carbamylation of a serine residue within the AChE active site, which distinguishes them from organophosphates that cause irreversible inhibition.[6]

The Carbamate Pharmacophore: A Tale of Two Moieties

The effectiveness of a carbamate insecticide is not determined by the carbamate group alone. It is a function of the entire molecular structure, which can be conceptually divided into two parts:

  • The Carbamoyl Group: This is the reactive portion of the molecule (the N-methylcarbamate moiety in most insecticides) that covalently binds to the serine residue in the AChE active site.

  • The Leaving Group (or Prosthetic Group): This is the alcohol- or phenol-derived portion of the molecule. Its structure is paramount as it dictates the molecule's ability to properly orient and bind within the complex active site of the AChE enzyme, thereby facilitating the carbamylation reaction.[3][7]

The journey to an effective insecticide lies in optimizing the structure of this leaving group.

The Archetype: Deconstructing Methyl N-Butylcarbamate

To understand what makes a traditional carbamate effective, we first examine a simple aliphatic structure: methyl N-butylcarbamate.

Chemical Structure: C₆H₁₃NO₂[8][9]

This molecule possesses the basic carbamate ester functional group. However, methyl N-butylcarbamate is not used as an agricultural insecticide. Its utility is primarily as a chemical intermediate.[10][11] The reason for its ineffectiveness as a pesticide lies in its structural simplicity, which prevents it from effectively interacting with the target enzyme, AChE.

The Acetylcholinesterase Active Site: The active site of AChE is not a simple surface but a deep, narrow gorge, approximately 20 Å long, lined with aromatic amino acid residues.[5][12] Within this gorge are two key subsites:

  • The Anionic Site: Binds the positively charged portion of acetylcholine (and analogous parts of inhibitors) through cation-π interactions with aromatic residues like Tryptophan-84.[12][13]

  • The Esteratic Site: Contains the catalytic triad (Serine-Histidine-Glutamate) that performs the hydrolysis of acetylcholine.[5][14]

A simple, flexible alkyl chain like the butyl group in methyl N-butylcarbamate lacks the specific structural and electronic features to form strong, orienting interactions with the aromatic residues lining the gorge. This poor "structural complementarity" means it cannot position the carbamoyl group optimally for reaction with the active site serine.[3][4] Consequently, its ability to inhibit AChE is negligible, rendering it ineffective as an insecticide.

Traditional Carbamates: Engineered for Potency

In contrast to our simple model, traditional carbamates feature complex, often rigid, cyclic, or aromatic leaving groups. These structures are meticulously designed to be "structural mimics" of acetylcholine, allowing them to fit snugly into the AChE active site gorge.[3]

Comparative Analysis of Key Traditional Carbamates

Let's examine the structures of some widely recognized carbamate insecticides to understand how their design overcomes the limitations of a simple aliphatic carbamate.

Carbamate Chemical Class Leaving Group Structure Key Structural Feature & Function
Carbaryl Naphthyl CarbamateNaphthaleneThe flat, aromatic naphthalene ring provides a large surface area for strong π-π stacking interactions with the aromatic residues in the AChE gorge, ensuring a tight and well-oriented fit.[7]
Carbofuran Benzofuranyl MethylcarbamateDihydro-dimethyl-benzofuranolThe heterocyclic ring system provides a rigid scaffold that fits within the active site. The ether oxygen can act as a hydrogen bond acceptor, further stabilizing the enzyme-inhibitor complex.[15]
Aldicarb Oxime CarbamateAldicarb OximeThe oxime structure presents a specific geometry and electronic distribution that allows for precise positioning within the active site, leading to very high toxicity.
Methomyl Oxime CarbamateMethomyl OximeSimilar to aldicarb, the oxime moiety is a highly effective prosthetic group for AChE binding, making methomyl a potent, broad-spectrum insecticide.[16]

These sophisticated leaving groups are the key to high insecticidal potency. They act as a "key" that fits the "lock" of the AChE active site, positioning the carbamoyl group for rapid and efficient inhibition.

Diagram 1: Structural Logic for AChE Inhibition This diagram illustrates why the structural complexity of traditional carbamates is essential for effective binding to the acetylcholinesterase (AChE) active site compared to a simple aliphatic carbamate.

G cluster_0 Methyl Butylcarbamate cluster_1 Traditional Carbamate (e.g., Carbaryl) cluster_2 AChE Active Site Gorge cluster_3 Inhibition Outcome MBC Simple, flexible n-butyl group AChE Aromatic Amino Acid Residues MBC->AChE Poor structural complementarity TC Rigid, aromatic naphthyl group TC->AChE Strong π-π stacking & complementarity Weak Weak Binding & Poor Inhibition AChE->Weak If bound by MBC Strong Strong Binding & Potent Inhibition AChE->Strong If bound by TC

Caption: Logic flow of carbamate binding to the AChE active site.

Quantitative Performance Data

The structural differences translate directly into vast differences in biological activity, as shown by their acute toxicity (LD₅₀) values. A lower LD₅₀ indicates higher toxicity.

Compound Oral LD₅₀ (Rat, mg/kg) Toxicity Class Reference(s)
Carbaryl 250 - 850Low to Moderate[17][18][19]
Carbofuran 6 - 18High[15]
Methomyl 7 - 34High[16]
Aldicarb <50High[17]
Methyl N-butylcarbamate No data available (Not used as a pesticide)N/A

Note: LD₅₀ values can vary depending on the study, animal strain, and formulation.

Experimental Protocols for Evaluation

To quantify the efficacy and safety of carbamate insecticides, standardized experimental protocols are essential. These methods provide the data necessary for regulatory approval and scientific comparison.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a self-validating system to determine the concentration of a carbamate required to inhibit 50% of AChE activity (the IC₅₀ value), a key measure of its potency.

Principle: The Ellman's assay is a colorimetric method that measures AChE activity.[20] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.[20][21] The rate of color formation is proportional to AChE activity; an inhibitor will reduce this rate.[20]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • AChE Enzyme Solution (e.g., 0.1 U/mL in buffer).

    • DTNB Solution (10 mM in buffer).

    • ATCh Substrate Solution (14 mM in deionized water, prepared fresh).[22]

    • Test Compound Stock Solution (e.g., 10 mM in DMSO), with serial dilutions prepared in buffer.

  • Assay Plate Setup (96-well format):

    • To appropriate wells, add 25 µL of the various dilutions of the test compound.

    • For control wells (100% enzyme activity), add 25 µL of buffer (containing the same final concentration of DMSO as the test wells).

    • For blank wells (no enzyme activity), add 50 µL of buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE enzyme solution to all wells except the blanks.

    • Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[22]

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.[20]

    • To initiate the reaction, add 25 µL of the ATCh substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm kinetically over 10-15 minutes.[20]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mOD/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality and Self-Validation: The inclusion of positive controls (no inhibitor) and blanks (no enzyme) is critical. The positive control establishes the baseline 100% activity for a given run, accounting for any minor variations in reagent activity or temperature. The blank corrects for any non-enzymatic hydrolysis of the substrate or background color from the reagents. This internal validation ensures that the measured inhibition is a direct result of the test compound's interaction with the enzyme.

Protocol 2: Carbamate Residue Analysis in Produce via QuEChERS and LC-MS/MS

This workflow outlines the determination of pesticide residues in agricultural products, a crucial aspect of food safety and regulatory compliance.

Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique for multi-residue pesticide analysis.[23] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components like pigments and lipids before analysis by a sensitive instrument like a liquid chromatograph-tandem mass spectrometer (LC-MS/MS).[23]

Diagram 2: QuEChERS Experimental Workflow This diagram shows the sequential steps involved in the QuEChERS method for analyzing carbamate residues in vegetable samples.

G start 1. Sample Homogenization (e.g., 10g of vegetable) extraction 2. Acetonitrile Extraction Add Acetonitrile, shake vigorously start->extraction salting_out 3. Salting-Out Partitioning Add MgSO₄, NaCl salts, shake, centrifuge extraction->salting_out supernatant 4. Collect Supernatant (Acetonitrile layer with pesticides) salting_out->supernatant cleanup 5. Dispersive SPE Cleanup Add supernatant to tube with PSA & C18 sorbents, vortex, centrifuge supernatant->cleanup final_extract 6. Final Extract Preparation Filter supernatant cleanup->final_extract analysis 7. LC-MS/MS Analysis Inject for separation and detection final_extract->analysis

Caption: Workflow for QuEChERS sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize a representative sample (e.g., 10-15 g) of the agricultural product (e.g., tomato, spinach).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute to extract the pesticides from the sample matrix.

  • Liquid-Liquid Partitioning:

    • Add a salt mixture, typically anhydrous magnesium sulfate (MgSO₄) to remove water and sodium chloride (NaCl) to aid phase separation.

    • Shake immediately for 1 minute and then centrifuge at >3000 rcf for 5 minutes. This separates the sample into an upper acetonitrile layer (containing pesticides) and a lower aqueous/solid layer.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a dSPE sorbent mixture. For many vegetables, this includes anhydrous MgSO₄, Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove lipids.[24][25]

    • Vortex for 30 seconds and centrifuge for 2 minutes.

  • Final Analysis:

    • Take the final cleaned-up extract, filter if necessary, and inject it into an LC-MS/MS system for separation, identification, and quantification of the target carbamate pesticides.

Causality and Trustworthiness: The choice of dSPE sorbents is critical and depends on the sample matrix. PSA is effective for general cleanup in fruits and vegetables, while the addition of C18 is necessary for high-fat samples and graphitized carbon black (GCB) can be used for samples high in chlorophyll, though it may adsorb some planar pesticides.[25] The method's trustworthiness is established through rigorous validation, including the analysis of spiked samples to determine recovery rates and precision, ensuring the procedure accurately quantifies pesticide levels.[24][26]

Environmental Fate & Resistance

Environmental Persistence

The chemical structure that dictates insecticidal activity also influences environmental fate. The ester linkage in carbamates is susceptible to hydrolysis, especially under alkaline conditions.[27] This is a primary degradation pathway in both soil and water.[1]

  • Traditional Carbamates: Compounds like carbaryl degrade with a half-life of approximately 7 days in soil and 2 days in water, indicating relatively low persistence.[2] However, factors like soil type, pH, temperature, and microbial activity significantly impact these rates.[1]

  • Methyl Butylcarbamate: While specific environmental fate studies are not common due to its lack of agricultural use, its simple structure would likely be readily biodegradable.

Insecticide Resistance

The intensive use of carbamates has led to the evolution of resistance in many insect populations. The primary mechanisms include:

  • Target-Site Insensitivity: Mutations in the gene encoding AChE can alter the structure of the active site gorge, reducing the binding affinity of carbamate insecticides. This prevents the inhibitor from effectively carbamylating the enzyme.

  • Metabolic Resistance: Insects may evolve enhanced detoxification capabilities through the upregulation of enzymes like esterases (which can hydrolyze the carbamate ester) and cytochrome P450 monooxygenases (which can oxidize the molecule), breaking down the insecticide before it reaches its target.

Conclusion

While methyl N-butylcarbamate and traditional agricultural carbamates share a common chemical backbone, they exist in different worlds of biological activity. The former serves as a valuable conceptual tool, illustrating that the mere presence of a carbamoyl group is insufficient for insecticidal action. The latter—products like carbaryl, carbofuran, and methomyl—are testaments to sophisticated molecular design. Their efficacy is derived from complex leaving groups engineered for high-affinity, complementary binding within the acetylcholinesterase active site. This structure-activity relationship is the foundational principle of their design and function. Understanding these principles, along with the standardized protocols for evaluating their efficacy and safety, is essential for the continued development of effective and responsible pest management solutions in agricultural chemistry.

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Comparative

A Senior Application Scientist's Guide to Benchmarking Catalysts for Methyl N-Butylcarbamate Synthesis

Introduction Methyl N-butylcarbamate is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes. Carbamates, as a class of compounds, are prized for their role as key buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl N-butylcarbamate is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes. Carbamates, as a class of compounds, are prized for their role as key building blocks and protective groups in organic synthesis.[1] Traditionally, their synthesis involved hazardous reagents like phosgene or isocyanates, posing significant environmental and safety risks.[2][3] Modern synthetic chemistry has pivoted towards greener, more sustainable routes, primarily through the catalytic conversion of amines with less toxic carbonyl sources such as dimethyl carbonate (DMC), urea, or carbon dioxide (CO₂).[4][5][6]

The reaction of n-butylamine with a suitable methylating and carbonylating agent, such as dimethyl carbonate, presents a direct and atom-economical pathway to methyl N-butylcarbamate. The efficiency of this transformation, however, is critically dependent on the catalyst employed. A robust catalyst must not only provide high yield and selectivity but also operate under mild conditions, be easily separable, and ideally, be reusable.

This guide provides an in-depth comparison of various catalytic systems for the synthesis of methyl N-butylcarbamate and related aliphatic carbamates. We will delve into the mechanistic rationale behind different catalyst classes, present comparative performance data, and provide detailed experimental protocols to enable researchers, scientists, and drug development professionals to select and implement the optimal catalytic strategy for their specific needs.

Catalytic Pathways and Mechanisms: An Overview

The synthesis of methyl N-butylcarbamate from n-butylamine and dimethyl carbonate is the focal reaction of this guide. The overall transformation is a nucleophilic substitution reaction where the amine attacks the electrophilic carbonyl carbon of DMC, leading to the displacement of a methoxy group.

G cluster_reactants Reactants cluster_products Products n-Butylamine n-Butylamine Reaction + n-Butylamine->Reaction DMC Dimethyl Carbonate (DMC) DMC->Reaction MNBC Methyl N-butylcarbamate Methanol Methanol Catalyst Catalyst Catalyst->Reaction   Activation Reaction->MNBC Reaction->Methanol G A Catalyst Selection (e.g., Lewis Acid, Base, Enzyme) B Catalyst Preparation & Characterization A->B C Reaction Setup (Batch or Flow Reactor) B->C D Define Reaction Parameters (Temp, Time, Pressure, Stoichiometry) C->D E Execute Synthesis Reaction D->E F Product & Catalyst Separation E->F G Product Analysis (GC/HPLC for Yield, Selectivity) F->G H Catalyst Reusability Test F->H Recycle Catalyst I Data Analysis & Comparison G->I H->E I->A Iterative Optimization J Optimal Catalyst Identified I->J

Caption: A generalized workflow for catalyst screening and benchmarking.

Conclusion and Future Outlook

The synthesis of methyl N-butylcarbamate can be achieved efficiently through various catalytic routes that avoid hazardous reagents.

  • For high yield and catalyst recyclability under moderate conditions, acid-functionalized ionic liquids present a compelling option, demonstrating near-quantitative yields and straightforward separation. [2][7]* For industrial-scale production where catalyst robustness and ease of separation are paramount, heterogeneous mixed-metal oxides like Zn/Al/Ce are highly promising, offering excellent stability and suitability for continuous processes. [8][9]* For applications demanding the mildest possible conditions and adherence to green chemistry principles, enzymatic catalysis is an emerging frontier, though further development is needed to enhance its economic viability for bulk chemical synthesis. [10] The selection of an optimal catalyst ultimately depends on a multi-parameter evaluation, including desired yield, process scalability, economic constraints, and environmental impact. The data and protocols provided in this guide serve as a foundational resource for researchers to make informed decisions and to design efficient, sustainable synthetic pathways for methyl N-butylcarbamate and related compounds.

References

  • Deng, Y., et al. (2007). Synthesis of carbamates from aliphatic amines and dimethyl carbonate catalyzed by acid functional ionic liquids. Catalysis Communications. Available at: [Link]

  • Davis, T. L., & Lane, S. C. (n.d.). n-BUTYL CARBAMATE. Organic Syntheses. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • Deng, Y., et al. (2007). Synthesis of carbamates from aliphatic amines and dimethyl carbonate catalyzed by acid functional ionic liquids. ResearchGate. Available at: [Link]

  • Hobisch, M., et al. (2024). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. Chemistry – A European Journal. Available at: [Link]

  • Besnard, C., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Besnard, C., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Luliński, P., et al. (2012). (Tosylimino)phenyl-λ3-iodane as a Reagent for the Synthesis of Methyl Carbamates via Hofmann Rearrangement of Aromatic and Aliphatic Carboxamides. The Journal of Organic Chemistry. Available at: [Link]

  • Lombardo, D., & Guy, O. (1991). N-Butyl-N-methyl-4-nitrophenyl carbamate as a specific active site titrator of bile-salt-dependent lipases. Biochimica et Biophysica Acta. Available at: [Link]

  • CN1209346C. (n.d.). Production of carbaminate by amine reacted with dimethyl ester carbonate. Google Patents.
  • An, N., et al. (2023). Synthesis of Methyl N-phenylcarbamate Derivatives by Xphos Pd G2 Catalyzed Intermolecular Amidation Reaction. ResearchGate. Available at: [Link]

  • Hiegel, G. A., & Hogenaur, T. (2005). Preparation of Methyl N-Substituted Carbamates from Amides through N-Chloroamides. Synthetic Communications. Available at: [Link]

  • Aricò, F., et al. (2014). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Current Organic Chemistry. Available at: [Link]

  • CN103524381A. (n.d.). Synthesis of N-methylmethyl carbamate. Google Patents.
  • Zhang, J., et al. (2022). Catalytic synthesis of bio-based carbamate by methoxycarbonylation of furfurylamine with dimethyl carbonate over Pb–Ni composite oxides. Reaction Chemistry & Engineering. Available at: [Link]

  • Liu, X., et al. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Catalysts. Available at: [Link]

  • Zhao, N., et al. (2019). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. Catalysis Science & Technology. Available at: [Link]

  • Wang, Y., et al. (2001). A novel non-phosgene approach to the synthesis of methyl N-phenyl carbamate by a reaction of methanol with phenylurea. ResearchGate. Available at: [Link]

  • Zhao, N., et al. (2019). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. National Center for Biotechnology Information. Available at: [Link]

  • Reddy, B. V. S., et al. (2011). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. Available at: [Link]

  • Qin, F., et al. (2008). One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol. Semantic Scholar. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Butylcarbamate

Carbamates, as a chemical class, are known to present a range of health hazards, from skin and eye irritation to more severe effects such as respiratory issues and potential carcinogenicity[1][2]. Therefore, a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

Carbamates, as a chemical class, are known to present a range of health hazards, from skin and eye irritation to more severe effects such as respiratory issues and potential carcinogenicity[1][2]. Therefore, a comprehensive and meticulously followed safety protocol is paramount.

Core Safety Directives: Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is appropriate and correctly used Personal Protective Equipment. The following table summarizes the essential PPE for handling Methyl butylcarbamate, with the rationale rooted in the potential hazards associated with carbamates.

PPE CategorySpecificationRationale
Hand Protection Unlined, chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) extending to the forearm.[1][3]Prevents skin contact, a primary route of chemical exposure. Lined gloves are to be avoided as they can absorb and hold chemicals against the skin.[1]
Eye and Face Protection Chemical safety goggles with side shields. A full-face shield should be worn over goggles when there is a significant risk of splashing.[1][3]Protects against accidental splashes and airborne particles that could cause serious eye irritation or damage.[2]
Skin and Body Protection A chemical-resistant lab coat or coveralls. For larger quantities or tasks with a high potential for aerosol generation, a full-body chemical-resistant suit may be necessary.[1]Minimizes skin exposure. Standard cotton lab coats may not offer sufficient protection against chemical splashes.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood, if exposure limits are exceeded, or if dusts are generated. A P3 filter is recommended for particulates.[2]Protects against the inhalation of toxic chemical dusts or aerosols.[2][3]

Operational Blueprint: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the key stages of handling Methyl butylcarbamate, from initial preparation to post-handling procedures.

Pre-Handling Preparations
  • Consult Safety Resources : Before beginning any work, review all available safety information, including this guide and any internal institutional safety protocols.

  • Work Area Setup : All handling of Methyl butylcarbamate should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

  • Emergency Equipment Check : Ensure that a fully stocked eyewash station and safety shower are readily accessible and have been recently tested.[2]

  • Donning PPE : Put on all required personal protective equipment as detailed in the table above. Inspect all PPE for any signs of damage before use.[5]

Handling Procedures
  • Weighing and Transferring : When weighing or transferring solid Methyl butylcarbamate, use techniques that minimize the generation of dust.[2] If creating a solution, add the solid to the solvent slowly to prevent splashing.[1]

  • Container Management : Keep all containers of Methyl butylcarbamate tightly sealed when not in active use.[1][4]

  • Spill Management : In the event of a spill, immediately evacuate the area if necessary and follow your institution's established spill cleanup procedures. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[4] Avoid generating dust during cleanup.[2][4]

Post-Handling Procedures
  • Decontamination : Thoroughly decontaminate all work surfaces that may have come into contact with Methyl butylcarbamate using an appropriate solvent and cleaning agent.[1]

  • PPE Removal : Carefully remove and dispose of all contaminated PPE as hazardous waste to prevent cross-contamination.[1]

  • Personal Hygiene : Wash hands and any potentially exposed skin thoroughly with soap and water immediately after handling.[1][2] Do not eat, drink, or smoke in the work area.[2][6]

Visualizing the Workflow: Safe Handling of Methyl Butylcarbamate

The following diagram illustrates the logical flow of operations for safely handling Methyl butylcarbamate.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Protocols B Setup in Fume Hood A->B C Verify Emergency Equipment B->C D Don Appropriate PPE C->D E Minimize Dust/Splashing D->E F Keep Containers Sealed E->F G Manage Spills Promptly E->G H Decontaminate Surfaces F->H G->H I Dispose of Contaminated PPE H->I J Thoroughly Wash Hands I->J

Caption: A workflow diagram for the safe handling of Methyl butylcarbamate.

End-of-Life Cycle: Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory and environmental safety. All waste generated from handling Methyl butylcarbamate must be treated as hazardous.

  • Solid Waste : Collect all unused or expired Methyl butylcarbamate and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container designated for hazardous chemical waste.[1]

  • Liquid Waste : Collect any solutions containing Methyl butylcarbamate in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[1][7]

  • Contaminated PPE : All disposable PPE used while handling Methyl butylcarbamate should be disposed of as hazardous waste.[1]

Important Considerations for Disposal:

  • Labeling : All waste containers must be clearly and accurately labeled with the full chemical name ("Methyl butylcarbamate") and appropriate hazard warnings.[1]

  • Segregation : Do not mix Methyl butylcarbamate waste with other chemical waste unless their compatibility has been confirmed.[1]

  • Regulatory Compliance : All disposal procedures must comply with local, state, and federal regulations.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate.
  • Virginia Tech. (n.d.). Personal Protection for the Applicator and Worker Module.
  • Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE.
  • Agilent Technologies, Inc. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • Sigma-Aldrich Inc. (2025, November 6). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
  • Santa Cruz Biotechnology, Inc. (2020, September 22). SC-482387 - SAFETY DATA SHEET.
  • Fisher Scientific. (2010, October 28). tert-Butyl carbamate - SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Methyl carbamate.
  • U.S. Army Medical Department. (2004, November 9). Personal Protective Equipment For Pest Management Personnel.
  • U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
  • TCI EUROPE N.V. (2025, September 24). D6253 - SAFETY DATA SHEET.
  • Lab Manager. (2025, November 24). Pesticide Residue Analysis and Chemical Safety in Agricultural Laboratories.
  • Rupa Health. (n.d.). Carbamates.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Methyl carbamate.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl carbamate, 99%.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl butylcarbamate
Reactant of Route 2
Reactant of Route 2
Methyl butylcarbamate
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